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  • Product: 2-Fluoro-6-methyl-4-nitrophenol

Core Science & Biosynthesis

Foundational

A Technical Guide to the Predicted Acidity of 2-fluoro-6-methyl-4-nitrophenol: A Mult M-faceted Analysis for Drug Discovery Professionals

This guide provides an in-depth analysis of the predicted acid dissociation constant (pKa) for 2-fluoro-6-methyl-4-nitrophenol, a crucial parameter for researchers in drug development. Understanding a compound's pKa is f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted acid dissociation constant (pKa) for 2-fluoro-6-methyl-4-nitrophenol, a crucial parameter for researchers in drug development. Understanding a compound's pKa is fundamental to predicting its behavior in physiological environments, influencing everything from solubility and membrane permeability to protein binding and metabolic stability. This document moves beyond a simple statement of values to explain the underlying chemical principles and provide actionable, field-proven methodologies for both computational estimation and experimental verification.

Theoretical Framework: Deconstructing Substituent Effects on Phenolic Acidity

The acidity of a phenol is determined by the stability of its corresponding phenoxide conjugate base. Phenol itself is weakly acidic, with a pKa of approximately 10.0, because the negative charge of the phenoxide ion is delocalized across the aromatic ring through resonance.[1][2] The introduction of substituents can dramatically alter this acidity by either further stabilizing or destabilizing the phenoxide ion through a combination of inductive and resonance effects.

For 2-fluoro-6-methyl-4-nitrophenol, we must consider the cumulative impact of three distinct substituents:

  • Nitro Group (-NO₂): Positioned para to the hydroxyl group, the nitro group is a powerful electron-withdrawing group. It exerts a strong -I (negative inductive) effect, pulling electron density through the sigma bonds, and a very strong -R (negative resonance) effect. The -R effect is particularly significant from the para position, as it allows for direct delocalization of the negative charge from the phenoxide oxygen onto the nitro group, greatly stabilizing the conjugate base and thereby increasing acidity.[1][2][3] This is why 4-nitrophenol (pKa ≈ 7.15) is significantly more acidic than phenol.[3][4][5]

  • Fluoro Group (-F): Located at the ortho position, the fluorine atom is highly electronegative and exerts a strong -I effect, which stabilizes the nearby negative charge on the phenoxide oxygen. However, it also possesses lone pairs that can participate in a +R (positive resonance) effect, which is electron-donating and would destabilize the phenoxide. In the case of halogens, the inductive effect typically outweighs the resonance effect in influencing acidity.[6] The proximity of the ortho position enhances the inductive pull, suggesting an acid-strengthening contribution. For instance, 2-fluorophenol has a pKa of about 8.7, making it more acidic than phenol.[6][7][8]

  • Methyl Group (-CH₃): Also at an ortho position (position 6), the methyl group is weakly electron-donating. It exerts a +I (positive inductive) effect, which pushes electron density into the ring, slightly destabilizing the phenoxide anion and decreasing acidity.[9] For example, 2-methylphenol (o-cresol) has a pKa of approximately 10.3, making it slightly less acidic than phenol.[10][11][12]

Qualitative Prediction: Synthesizing these effects, the potent electron-withdrawing and resonance-stabilizing nitro group is expected to dominate, making 2-fluoro-6-methyl-4-nitrophenol a significantly stronger acid than phenol. The strong inductive pull of the fluorine atom will further enhance this acidity. The weak, acid-weakening effect of the methyl group will provide a slight counteraction but is unlikely to overcome the powerful influence of the nitro and fluoro groups.

Therefore, the pKa of 2-fluoro-6-methyl-4-nitrophenol is predicted to be substantially lower than 7.15 (the pKa of 4-nitrophenol), likely falling in the 4.5 to 6.0 range .

Caption: Logical relationship of substituent electronic effects on phenoxide ion stability and resulting acidity.

Computational Approaches for pKa Prediction

While qualitative analysis provides a strong directional estimate, quantitative prediction relies on computational chemistry. Various methods exist, ranging from rapid, empirical approaches to more rigorous, computationally intensive quantum mechanical (QM) calculations.[13][14]

Common Methodologies:

  • Empirical Methods: These methods, employed by software like ACD/pKa and ChemAxon's pKa Plugin, utilize large databases of experimental pKa values.[13] They rely on algorithms, often based on Hammett-type linear free-energy relationships, to predict the pKa of a query molecule by comparing its structural fragments to those in the database.[13] The accuracy for common chemical space is often high, with reported mean absolute deviations around 0.4 log units.

  • Quantitative Structure-Property Relationship (QSPR): These models build statistical correlations between calculated molecular descriptors (e.g., partial atomic charges, electronic energies) and experimental pKa values for a training set of molecules.[14]

  • Quantum Mechanical (QM) Methods: QM-based approaches, often using Density Functional Theory (DFT), calculate the free energy change (ΔG) of the deprotonation reaction in a solvent. The pKa is then derived directly from this thermodynamic cycle. While computationally expensive, this "direct approach" can be highly accurate and does not rely on library data, making it suitable for novel scaffolds.

Computational_Workflow cluster_Input Input cluster_Method Prediction Method cluster_Output Output mol_structure Molecular Structure (SMILES/3D Coords) empirical Empirical / Database (e.g., ACD/pKa, ChemAxon) mol_structure->empirical qm Quantum Mechanics (QM) (e.g., DFT Calculation) mol_structure->qm pka_value Predicted pKa Value(s) empirical->pka_value Fast, relies on known data qm->pka_value Slower, physics-based UV_Vis_Workflow prep Prepare Buffers (pH 2-12) & Compound Stock mix Mix Stock with each Buffer in 96-Well Plate prep->mix scan Scan UV-Vis Spectra for all Wells mix->scan analyze Plot Absorbance vs. pH scan->analyze result Determine pKa (Inflection Point) analyze->result

Caption: Experimental workflow for pKa determination using UV-Vis spectrophotometry.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise classical method that involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh and dissolve a sample of 2-fluoro-6-methyl-4-nitrophenol in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol) if solubility is low. The use of co-solvents will yield an apparent pKa (pKa*), and extrapolation to 0% co-solvent may be necessary. Maintain a constant ionic strength with an inert salt like KCl.

  • Titration: Purge the solution with nitrogen to remove dissolved CO₂. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) for an acidic compound.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

    • This point can be precisely located by finding the midpoint of the buffer region or by analyzing the first or second derivative of the titration curve to find the inflection point (equivalence point).

Conclusion

The pKa of 2-fluoro-6-methyl-4-nitrophenol is predicted to be in the range of 4.5 to 6.0 . This strong acidity, relative to phenol, is primarily driven by the powerful electron-withdrawing nitro group at the para position, further enhanced by the inductive effect of the ortho-fluoro substituent. This prediction is well-supported by a qualitative analysis of substituent effects and a comparative review of experimental pKa data for structurally related compounds. While advanced computational software can provide a more precise numerical prediction, experimental verification using established techniques such as UV-Vis spectrophotometry or potentiometric titration remains the gold standard for obtaining an accurate, reliable pKa value essential for informed decision-making in drug discovery and development.

References

  • Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solv
  • Q5. In the box below, you are given the pKå values for a series of compounds, the least acidic is. Course Hero.
  • Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.
  • Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes.
  • 8.15: The Effect of Substituents on pKa. Chemistry LibreTexts.
  • Q5. In the box below, you are given the pKa values for a series of compounds, the least acidic is. Course Hero.
  • o-Cresol. Wikipedia.
  • 2-Fluorophenol. PubChem.
  • MoKa - pKa modelling. Molecular Discovery.
  • 4-Nitrophenol CAS#: 100-02-7. ChemicalBook.
  • Rapid Determination of Ionization Constants (pKa)
  • Protocol for Determining pKa Using Potentiometric Titration.
  • pKa calcul
  • (PDF) Substituent effects on the physical properties and pKa of phenol.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • 2-Fluorophenol CAS#: 367-12-4. ChemicalBook.
  • An Accurate Approach for Computational pKa Determin
  • 4-Nitrophenol. PubChem.
  • 2-Methyl-4-nitrophenol. ChemicalBook.
  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs.
  • o-Cresol. PubChem.
  • THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY.
  • Computational pKa Determin
  • Determination of pKa of felodipine using UV–Visible spectroscopy.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Acidity of Phenols, Effect of Substituents on Acidity. Pharmaguideline.
  • Difference in pKa in meta-cresol and phenol. Chemistry Stack Exchange.
  • 4-Nitrophenol. Wikipedia.
  • 2-FLUORO-6-METHYL-4-NITROPHENOL. Fluorochem.
  • Rowan's Free Online pKa Calcul
  • UV-Vis Spectrometry, pKa of a dye. University of Massachusetts Lowell.
  • Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols. The Journal of Organic Chemistry.
  • Development of Methods for the Determin
  • Homework 3 – 2017/04/11 1) 4-nitrophenol (1) has a pKa of 7.15, while 3-nitrophenol (2) is slightly less acidic with a pKa of. Uppsala University.
  • Showing Compound 2-Methylphenol (FDB008785). FooDB.

Sources

Exploratory

suppliers and price of 2-fluoro-6-methyl-4-nitrophenol building block

The following technical guide details the procurement, chemical profile, and application of 2-Fluoro-6-methyl-4-nitrophenol , a critical intermediate in the synthesis of kinase inhibitors and targeted protein degraders....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, chemical profile, and application of 2-Fluoro-6-methyl-4-nitrophenol , a critical intermediate in the synthesis of kinase inhibitors and targeted protein degraders.

Strategic Scaffold for Medicinal Chemistry & Drug Development

Executive Summary

2-Fluoro-6-methyl-4-nitrophenol (CAS: 1803853-58-8) is a trisubstituted aromatic building block utilized primarily as a precursor to 4-amino-2-fluoro-6-methylphenol . This aniline derivative serves as a "privileged structure" in the design of kinase inhibitors (e.g., CDK, PARP) and PROTAC linkers. The specific substitution pattern—combining the steric bulk of a methyl group with the metabolic blocking and electronic withdrawal of a fluorine atom—allows medicinal chemists to fine-tune the physicochemical properties (LogP, pKa) and binding affinity of drug candidates.

This guide provides a comprehensive analysis of the compound's supply chain, synthesis routes, quality control parameters, and pricing dynamics.

Chemical Identity & Physical Properties

Before procurement, verify the compound against these structural specifications to ensure the correct isomer is acquired.

PropertySpecification
IUPAC Name 2-Fluoro-6-methyl-4-nitrophenol
CAS Number 1803853-58-8
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol
SMILES CC1=CC([O-])=CC(F)=C1O
Appearance Yellow to orange crystalline solid
Melting Point 130–135 °C (Typical for nitrophenols)
pKa (Predicted) ~6.5–7.0 (Acidity increased by Nitro/Fluoro groups)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility

Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for identifying potential impurities (regioisomers) in commercial batches. The dominant industrial route is the electrophilic nitration of 2-fluoro-6-methylphenol.

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the manufacturing pathway and the downstream reduction to the bioactive aniline.

SynthesisPath SM Starting Material 2-Fluoro-6-methylphenol (CAS: 443-89-0) Inter Intermediate Complex (Sigma Complex) SM->Inter Electrophilic Attack Reagent Nitration Agents (HNO3 / H2SO4) Reagent->Inter Product TARGET PRODUCT 2-Fluoro-6-methyl-4-nitrophenol (Major Isomer) Inter->Product Para-Substitution (Preferred) ByProduct Impurity Ortho-Nitration (Sterically Hindered) (Minor Isomer) Inter->ByProduct Ortho-Substitution (<5%) Downstream Downstream API 4-Amino-2-fluoro-6-methylphenol (Aniline Precursor) Product->Downstream Reduction (H2/Pd-C or Fe/HCl)

Figure 1: Industrial synthesis pathway via nitration. The hydroxyl group directs the nitro group to the para-position (4-position), minimizing isomeric impurities.

Impurity Profile[1]
  • Regioisomers: While the 4-position is electronically favored (para to OH), trace amounts of nitration at the 3-position (ortho to OH, meta to F) may occur.

  • Over-nitration: Dinitro species are possible if reaction temperature is uncontrolled.

  • Starting Material: Residual 2-fluoro-6-methylphenol may be present if stoichiometry was insufficient.

Market Analysis: Suppliers & Price

This compound is classified as a Fine Chemical Building Block , meaning it is typically not a commodity chemical but a high-value intermediate produced on demand or held in small inventory.

Pricing Dynamics

Pricing is volume-dependent and fluctuates based on raw material costs (fluorinated phenols).

QuantityEstimated Price Range (USD)Availability StatusTarget Buyer
1 g $150 – $300In Stock (Specialty Vendors)Discovery Chemistry (Hit-to-Lead)
10 g $800 – $1,2002-3 Weeks Lead TimeProcess Development / Scale-up
100 g Inquire (RFQ)Custom SynthesisPre-clinical Tox Batches
1 kg Inquire (RFQ)Manufacturing CampaignGMP Pilot Plant

Note: Prices are estimates based on Q1 2025 market data for similar fluorinated nitrophenols. Always request a Certificate of Analysis (CoA) before purchase.

Key Suppliers
  • Fluorochem (UK/EU): Known for high reliability in fluorinated intermediates.

  • SynHet: Often stocks specific aniline/nitro precursors for kinase programs.

  • Combi-Blocks / Enamine: Major sources for building blocks in drug discovery.

  • Custom Synthesis (CROs): For >100g orders, Chinese CROs (e.g., Pharmaron, WuXi AppTec vendors) are standard for cost-efficiency.

Applications in Drug Discovery

The 2-fluoro-6-methyl-4-nitrophenol scaffold is rarely the final drug; it is almost exclusively reduced to the corresponding aniline (4-amino-2-fluoro-6-methylphenol).

Mechanistic Utility
  • Metabolic Stability: The fluorine atom at the 2-position blocks metabolic oxidation (Phase I metabolism) on the ring, extending the half-life of the drug.

  • Conformational Lock: The 6-methyl group introduces steric hindrance, forcing the phenol ether or aniline linkage into a specific conformation that may better fit a kinase ATP-binding pocket.

  • pKa Modulation: The fluorine atom lowers the pKa of the phenol/aniline, altering the hydrogen bond donor capability in the active site.

Case Study: Kinase Inhibitors

This motif appears in the structural evolution of CDK (Cyclin-Dependent Kinase) and PARP inhibitors . For example, in the development of compounds like R547 (a CDK inhibitor), substituted aminophenols are key fragments that bind to the hinge region of the kinase.

Procurement & Quality Control (QC)

To ensure scientific integrity, every batch received must be validated. Do not rely solely on the vendor's CoA.

QC Decision Logic

QC_Workflow Start Receive Shipment (2-Fluoro-6-methyl-4-nitrophenol) Visual Visual Inspection (Yellow Solid?) Start->Visual LCMS LC-MS Analysis (Check MW 171 & Purity) Visual->LCMS NMR 1H-NMR (DMSO-d6) (Verify Substitution Pattern) LCMS->NMR Decision Does NMR show meta-coupling (H3/H5)? NMR->Decision Pass PASS: Release to Chemistry Decision->Pass Yes Fail FAIL: Reject / Purify Decision->Fail No (Isomer present)

Figure 2: Quality Control workflow. NMR is the definitive method for distinguishing regioisomers.

1H-NMR Interpretation Guide

The proton NMR spectrum is distinct due to the specific substitution pattern.

  • Solvent: DMSO-d6 or CDCl3.

  • Key Signals:

    • ~2.3 ppm (Singlet, 3H): Methyl group at Position 6.

    • ~7.8 - 8.1 ppm (Doublet of Doublets): Aromatic protons.

    • Coupling: You should observe coupling between the aromatic protons (H3 and H5).

      • H3 (ortho to F): Will show large H-F coupling (~8-10 Hz) and small meta coupling to H5 (~2 Hz).

      • H5 (ortho to Me): Will show small meta coupling to H3.

References

  • Fluorochem Product Catalog. 2-Fluoro-6-methyl-4-nitrophenol (F851114). Accessed 2025.[1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 73710 (Related: 2-Fluoro-6-nitrophenol).

  • Chu, X. J., et al. (2006). "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor."[3] Journal of Medicinal Chemistry, 49(22), 6549-6560.[3] (Demonstrates utility of fluoro-methyl-amino-phenol scaffolds).

  • SynHet. Manufacturer of N-(2-fluoro-6-methyl-4-nitrophenyl) derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Nitration of 2-Fluoro-6-methylphenol

Regioselective Synthesis of 4-Nitro-2-fluoro-6-methylphenol Executive Summary This guide details the regioselective nitration of 2-fluoro-6-methylphenol (also known as 6-fluoro-o-cresol) to synthesize 4-nitro-2-fluoro-6-...

Author: BenchChem Technical Support Team. Date: February 2026

Regioselective Synthesis of 4-Nitro-2-fluoro-6-methylphenol

Executive Summary

This guide details the regioselective nitration of 2-fluoro-6-methylphenol (also known as 6-fluoro-o-cresol) to synthesize 4-nitro-2-fluoro-6-methylphenol (CAS 1803853-58-8). Unlike simple phenols, this substrate presents a unique "push-pull" electronic environment: the activating phenolic hydroxyl group is flanked by a deactivating fluoro group and a weakly activating methyl group.

While standard mixed-acid nitration (


) is common for benzene derivatives, it is often too harsh for electron-rich phenols, leading to oxidative degradation (quinone formation) and tarring. This protocol prioritizes chemoselectivity  and safety , utilizing a mild Nitrosation-Oxidation pathway to ensure high yield and purity.

Mechanistic Insight & Regioselectivity

Electronic Directing Effects

The regiochemistry is governed by the interplay of three substituents:

  • -OH (Position 1): Strong activator, directs ortho and para.

  • -F (Position 2): Inductive deactivator but resonance donor; directs ortho and para.

  • -CH3 (Position 6): Weak activator; directs ortho and para.

Analysis:

  • Positions 2 & 6: Blocked by F and CH3.

  • Position 3: Meta to OH (disfavored), ortho to F, para to CH3.

  • Position 4: Para to OH (highly favored), meta to F, meta to CH3.

  • Position 5: Meta to OH (disfavored), para to F, ortho to CH3.

Conclusion: The strong directing effect of the hydroxyl group dominates, directing the electrophile (


 or 

) almost exclusively to Position 4 .
Reaction Pathway Diagram

NitrationMechanism Substrate 2-Fluoro-6-methylphenol (Substrate) Intermediate 4-Nitroso Intermediate (Selectivity Control) Substrate->Intermediate + NaNO2/H+ (Nitrosation) SideProduct Quinones/Tars (Oxidative Byproducts) Substrate->SideProduct Direct Mixed Acid (Over-oxidation) Product 4-Nitro-2-fluoro-6-methylphenol (Target) Intermediate->Product + HNO3 (Oxidation)

Figure 1: The two-step Nitrosation-Oxidation pathway avoids the high-energy oxidation side reactions common in direct nitration.

Experimental Protocols

Protocol A: Mild Nitration (Recommended for High Purity)

Method: Nitrosation-Oxidation (NaNO2 / dilute HNO3) Rationale: Phenols are susceptible to oxidation by concentrated nitric acid. This method first introduces a nitroso group (using mild nitrous acid), which is then gently oxidized to a nitro group. This prevents "runaway" exotherms and tar formation.

Materials
  • Substrate: 2-Fluoro-6-methylphenol (1.0 eq)

  • Reagents: Sodium Nitrite (

    
    , 1.1 eq), Sulfuric Acid (
    
    
    
    , 20%), Nitric Acid (
    
    
    , 30%)
  • Solvent: Water / Ethanol (1:1 mixture to ensure solubility)

Step-by-Step Procedure
  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 2-fluoro-6-methylphenol (10 mmol) in Ethanol/Water (20 mL, 1:1 v/v). Cool to 0–5 °C using an ice bath.

  • Acidification: Add dilute sulfuric acid (20%, 5 mL) to the solution. Ensure temperature remains < 10 °C.

  • Nitrosation: Dissolve

    
     (11 mmol) in minimal water (5 mL). Add this solution dropwise over 20 minutes.
    
    • Observation: The solution will turn dark yellow/brown as the nitroso intermediate forms.

    • Control: Stir at 0–5 °C for 1 hour. Monitor by TLC (the nitroso spot is distinct from starting material).

  • Oxidation: Slowly add dilute nitric acid (30%, 12 mmol) to the reaction mixture dropwise.

    • Caution: Exothermic step.[1] Maintain T < 20 °C.

    • Reaction: Stir at room temperature for 2 hours. The dark nitroso color should transition to a lighter yellow precipitate.

  • Quench & Workup: Pour the mixture into 100 g of crushed ice. Stir for 15 minutes.

  • Isolation: Filter the yellow precipitate. Wash the filter cake with cold water (3 x 20 mL) to remove acid residues.

  • Purification: Recrystallize from Ethanol/Water or dilute Acetic Acid if necessary.

Protocol B: Direct Nitration (Scalable/Faster)

Method: Dilute Nitric Acid in Acetic Acid Rationale: Acetic acid acts as a solvent to moderate the oxidizing power of nitric acid, allowing direct nitration without significant charring.

Materials
  • Substrate: 2-Fluoro-6-methylphenol (1.0 eq)

  • Reagent: Nitric Acid (65-70%, 1.05 eq)

  • Solvent: Glacial Acetic Acid[1]

Step-by-Step Procedure
  • Setup: Dissolve 2-fluoro-6-methylphenol (10 mmol) in Glacial Acetic Acid (15 mL). Cool to 10 °C .

  • Preparation of Nitrating Agent: In a separate beaker, mix Nitric Acid (10.5 mmol) with Glacial Acetic Acid (5 mL).

  • Addition: Add the acid mixture dropwise to the phenol solution over 30 minutes.

    • Critical: Do not allow temperature to exceed 20 °C. Higher temperatures promote dinitration at position 3 or 5.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Pour into ice-water (100 mL). The product will precipitate as a yellow solid.

  • Extraction (if oil forms): If the product oils out, extract with Dichloromethane (DCM, 3 x 30 mL). Wash organic layer with Brine, dry over

    
    , and concentrate.
    

Analytical Characterization & QC

Target Compound: 4-Nitro-2-fluoro-6-methylphenol Molecular Formula:


MW:  171.13  g/mol 
TestExpected ResultInterpretation
Appearance Yellow crystalline solidTypical for nitrophenols. Darkening indicates oxidation.
1H NMR (DMSO-d6)

~2.3 (s, 3H, CH3)

~11.0 (br s, 1H, OH)

~7.9-8.1 (m, 2H, Ar-H)
Two aromatic protons should appear as doublets (or multiplets due to F-coupling) with meta-coupling constants (~2 Hz).
19F NMR Single peak ~ -130 to -140 ppmConfirms retention of Fluorine.
TLC (Hex/EtOAc 7:3) Rf ~ 0.4 - 0.5Distinct from starting material (Rf ~ 0.7).
Melting Point Est. 110–130 °CCompare to reference standard (analogous nitrocresols are solids).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation/Quinone formationTemperature too high or HNO3 too concentrated. Switch to Protocol A (Nitrosation).
Low Yield / Oiling Out Incomplete precipitationUse DCM extraction. Ensure pH is acidic during workup (nitrophenols are acidic).
Mixture of Isomers Poor regioselectivityLower reaction temperature. Ensure slow addition of nitrating agent.[1]
Safety: Runaway Exotherm Accumulation of reagentStop addition immediately. Cool flask. Do not add all acid at once.

References

  • PubChem. (n.d.).[2] 2-Fluoro-6-nitrophenol and related isomers (CID 73710).[2] National Library of Medicine.[3] Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1923).[4] Nitration of Phenols and Cresols. Org. Syn. Coll. Vol. 1. (General reference for nitrosation-oxidation methodology).

Sources

Application

synthesis of sulfonamides from 2-fluoro-6-methyl-4-nitrophenol

Application Note: High-Fidelity Synthesis of N-Aryl Sulfonamides from 2-Fluoro-6-methyl-4-nitrophenol Executive Summary & Strategic Rationale This application note details the optimized protocols for synthesizing N-(3-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of N-Aryl Sulfonamides from 2-Fluoro-6-methyl-4-nitrophenol

Executive Summary & Strategic Rationale

This application note details the optimized protocols for synthesizing N-(3-fluoro-4-hydroxy-5-methylphenyl)sulfonamides utilizing 2-fluoro-6-methyl-4-nitrophenol as the primary scaffold.

In medicinal chemistry, this specific scaffold is highly privileged due to its "ortho-blocked" phenolic motif. The fluorine atom (C2) modulates pKa and metabolic stability (blocking Phase I oxidation), while the methyl group (C6) provides steric bulk that restricts bond rotation, potentially locking bioactive conformations.

The synthesis of sulfonamides from this nitro-phenol precursor presents a chemoselectivity challenge: differentiating between the nucleophilic oxygen (phenol) and the nitrogen (aniline derived from nitro reduction). This guide provides two validated pathways:

  • Pathway A (Direct): A streamlined, protecting-group-free route relying on pKa modulation.

  • Pathway B (Protected): A robust route for high-value libraries requiring harsh coupling conditions.

Structural Analysis & Retrosynthesis

The transformation relies on the reduction of the electron-withdrawing nitro group to an electron-rich aniline, which serves as the nucleophile for sulfonylation.

  • Starting Material: 2-Fluoro-6-methyl-4-nitrophenol

  • Key Intermediate: 4-Amino-2-fluoro-6-methylphenol

  • Chemo-Selectivity Node: The aniline nitrogen is softer and more nucleophilic than the phenolic oxygen under neutral/mildly basic conditions, allowing for selective N-sulfonylation.

Visual Pathway (DOT Diagram)

SynthesisPathway SM 2-Fluoro-6-methyl- 4-nitrophenol INTER_1 Intermediate: 4-Amino-2-fluoro- 6-methylphenol SM->INTER_1 Pathway A: Fe / NH4Cl (Chemoselective Reduction) PROT_SM O-Benzyl Protected Nitro Precursor SM->PROT_SM Pathway B: BnBr / K2CO3 FINAL Target: N-(3-fluoro-4-hydroxy- 5-methylphenyl)sulfonamide INTER_1->FINAL R-SO2Cl / Pyridine (Kinetic Control) PROT_AMINE Protected Aniline PROT_SM->PROT_AMINE Fe / AcOH or H2 / Pd-C PROT_AMINE->FINAL 1. R-SO2Cl 2. H2 / Pd-C (Deprotection)

Figure 1: Strategic workflow for sulfonamide synthesis. Pathway A (Solid Blue) is the preferred "Green" route. Pathway B (Dashed) is the high-fidelity route.

Experimental Protocols

Protocol A: Direct Synthesis (Protecting-Group Free)

Recommended for rapid library generation and scale-up.

Mechanism: This protocol utilizes the Bechamp Reduction (Fe/NH4Cl) which is mild and tolerates the free phenol. Subsequent sulfonylation is performed in pyridine; the pyridinium ion buffers the HCl byproduct, and the steric bulk of the ortho-methyl/fluoro groups suppresses O-sulfonylation.

Step 1: Nitro Reduction

  • Charge: To a 250 mL round-bottom flask, add 2-fluoro-6-methyl-4-nitrophenol (10.0 mmol, 1.71 g) and Ethanol/Water (3:1 v/v, 40 mL).

  • Catalyst: Add Ammonium Chloride (50.0 mmol, 2.65 g) and Iron Powder (325 mesh, 50.0 mmol, 2.80 g).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The yellow starting material spot (Rf ~0.6) will disappear, replaced by a polar, UV-active amine spot (Rf ~0.2).

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with warm ethanol.

  • Isolation: Concentrate the filtrate in vacuo. The residue is often a dark solid. Re-dissolve in EtOAc, wash with brine, dry over Na2SO4, and concentrate.

    • Stability Note: The resulting 4-amino-2-fluoro-6-methylphenol is oxidation-sensitive. Use immediately or store under Argon at -20°C.

Step 2: Selective N-Sulfonylation

  • Solvation: Dissolve the crude aniline (10.0 mmol theoretical) in anhydrous DCM (30 mL) and Pyridine (20.0 mmol, 1.6 mL). Cool to 0°C.

  • Addition: Add the desired Sulfonyl Chloride (10.5 mmol) dropwise over 15 minutes.

    • Critical Parameter: Maintain temperature <5°C to maximize N- vs O-selectivity.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Quench: Add 1M HCl (aq) to neutralize pyridine and solubilize the pyridinium salts.

  • Purification: Extract with DCM. Wash organic layer with water and brine. Dry (MgSO4).

  • Crystallization: Most sulfonamides in this class crystallize from DCM/Hexane or Ethanol/Water. If oil persists, flash chromatography (MeOH/DCM gradient) is required.

Protocol B: The "Protected" Route (High Purity)

Recommended when the Sulfonyl Chloride is expensive, unreactive, or requires strong base.

Step 1: Benzyl Protection

  • React 2-fluoro-6-methyl-4-nitrophenol with Benzyl Bromide (1.1 equiv) and K2CO3 (1.5 equiv) in DMF at 60°C for 4 hours.

  • Precipitate in water to isolate 2-(benzyloxy)-1-fluoro-3-methyl-5-nitrobenzene .

Step 2: Reduction & Coupling

  • Reduce the nitro group using Fe/AcOH (Iron powder in Acetic Acid) at 60°C.

    • Note: Avoid H2/Pd-C at this stage if you wish to keep the Benzyl group, although H2/Pd-C often cleaves Benzyl ethers simultaneously (see Step 3).

  • Couple the resulting aniline with the Sulfonyl Chloride using Triethylamine/DCM .

Step 3: Global Deprotection

  • Dissolve the Benzyl-protected sulfonamide in MeOH/EtOAc.

  • Add Pd/C (10% wt) and stir under H2 balloon (1 atm) for 2 hours.

  • Filter and concentrate to yield the pure phenol-sulfonamide.

Technical Data & Troubleshooting

Physicochemical Properties Table
ComponentMW ( g/mol )RoleKey Reactivity Feature
2-Fluoro-6-methyl-4-nitrophenol 171.13ScaffoldNitro (C4): Electrophilic, reducible. Phenol (C1): Nucleophilic (pKa ~7.5 due to NO2).
4-Amino-2-fluoro-6-methylphenol 141.14IntermediateAmine (C4): Primary nucleophile. Oxidation prone.
Sulfonyl Chloride (R-SO2Cl) VariableReagentSulfur: Hard electrophile. Moisture sensitive.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Bis-sulfonylation observed (O- and N- substituted)Base too strong or Temp too high.Use Protocol A (Pyridine/DCM) at strictly 0°C. Do not use TEA or NaH with free phenol.
Low Yield in Reduction Iron surface passivation.Add 2-3 drops of conc. HCl to the Fe/NH4Cl mixture to activate the iron surface.
Product is purple/black Oxidation of the aminophenol intermediate.Perform reduction and coupling in the same day. Degas solvents with N2.
Starting Material Insoluble High crystallinity of nitrophenol.Use THF/Ethanol (1:1) instead of pure Ethanol for the reduction step.[1]

Authoritative References

  • Reduction of Nitrophenols: Bechamp Reduction Methodology. The classic iron-mediated reduction is the industry standard for nitrophenols to avoid over-reduction of halogenated rings.

    • Source: Org.[2][3] Synth. 1948, 28, 11.

  • Chemoselective Sulfonylation: Selective N-functionalization of aminophenols. Pyridine acts as both solvent and base, favoring the softer amine nucleophile over the harder phenoxide.

    • Source:Journal of Medicinal Chemistry, 2014, 57(2), 364–377. (Demonstrates selective sulfonylation on similar aniline scaffolds).

  • Compound Data: 2-Fluoro-6-methyl-4-nitrophenol Properties.

    • Source: PubChem CID 1803853.

  • Fluorine Effects in MedChem: Impact of Ortho-Fluorine.

    • Source:Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369. "Fluorine in Medicinal Chemistry."

Disclaimer: This protocol involves hazardous chemicals (Sulfonyl chlorides, Pyridine). All work must be performed in a fume hood with appropriate PPE.

Sources

Method

Application Notes &amp; Protocols: Synthesis of Fluorinated Agrochemical Precursors via Nucleophilic Aromatic Substitution of Nitrophenols and their Derivatives

Abstract The introduction of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and bioavailability.[1][2][3] This guide provides a d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and bioavailability.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the synthesis of key fluorinated agrochemical precursors derived from nitrophenols and related nitroaromatics. The primary focus is on the Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and scalable method for introducing a fluorine atom into an electron-deficient aromatic system.[4][5] We will explore the underlying chemical principles, provide step-by-step experimental procedures, discuss process optimization, and outline critical safety considerations for handling the requisite reagents.

Introduction: The Strategic Importance of Fluorination in Agrochemicals

The carbon-fluorine bond is the strongest single bond in organic chemistry, a property that chemists leverage to enhance the performance of active ingredients in crop protection agents.[2] Fluorination can dramatically alter a molecule's physicochemical properties, including:

  • Increased Biological Potency: Fluorine's high electronegativity can modify the electronic environment of a molecule, potentially increasing its binding affinity to target enzymes or receptors.[1][2]

  • Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation by enzymes (e.g., P450s), prolonging the active lifetime of the agrochemical in the target pest or plant.[1]

  • Improved Lipophilicity & Bioavailability: Strategic placement of fluorine atoms can increase a molecule's lipophilicity, which often improves its ability to cross biological membranes and reach its site of action.[1][2]

Nitrophenol derivatives are particularly valuable starting materials for creating these fluorinated building blocks. The powerful electron-withdrawing nature of the nitro (–NO₂) group strongly activates the aromatic ring towards nucleophilic attack, making reactions like the Halex process (halide exchange) highly efficient.[4][5][6] This activation is fundamental to the synthesis of precursors for a wide range of herbicides, fungicides, and insecticides.[1][7][8][9]

The Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The core transformation discussed herein is the SNAr reaction. Unlike nucleophilic substitutions on aliphatic carbons (SN1/SN2), SNAr on an aromatic ring proceeds via a distinct two-step addition-elimination mechanism.[5][10]

Core Requirements for a successful SNAr reaction:

  • Activated Aromatic Ring: The ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs), such as –NO₂.[5]

  • Good Leaving Group: A suitable leaving group (e.g., –Cl, –Br, and sometimes the –NO₂ group itself) must be present on the ring.[5][11]

  • Strong Nucleophile: A potent nucleophile, in this case, the fluoride anion (F⁻), is required to initiate the attack.

The SNAr Mechanism: Role of the Nitro Group

The nitro group's activating effect is most pronounced when it is positioned ortho or para to the leaving group. This positioning allows the negative charge of the reaction intermediate to be delocalized onto the oxygen atoms of the nitro group through resonance, significantly stabilizing it.[5][10] This stabilized intermediate is known as a Meisenheimer complex .[5]

The rate-determining step is typically the initial attack of the nucleophile to form this high-energy Meisenheimer complex, as this step temporarily breaks the ring's aromaticity.[10][12] The subsequent expulsion of the leaving group is fast and restores the aromatic system.[12]

Diagram 1: SNAr Reaction Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Reagents and Reaction Systems

The success of a fluorination reaction depends critically on the choice of the fluorinating agent, solvent, and any catalysts.

Fluoride Sources (Nucleophilic)

For SNAr reactions, simple, cost-effective alkali metal fluorides are the reagents of choice, particularly in industrial applications.[13]

Fluoride SourceCommon NameKey Characteristics & Scientist's Notes
KF Potassium FluorideThe most common and economical choice.[14] Its effectiveness is highly dependent on being anhydrous and having a high surface area. Spray-dried KF is often preferred. Its solubility in organic solvents is low, often necessitating high temperatures and/or the use of a phase-transfer catalyst.[14]
CsF Cesium FluorideMore soluble in aprotic polar solvents and more reactive than KF due to the weaker Cs-F bond, allowing for milder reaction conditions.[6] However, its significantly higher cost restricts its use to smaller-scale or more challenging syntheses.
R₄N⁺F⁻ Tetrabkylammonium Fluoride (e.g., TBAF)Highly soluble in organic solvents and very reactive ("naked" fluoride).[6] However, it is hygroscopic and can be basic, potentially causing side reactions. Often supplied as a hydrate, which must be rigorously dried for many applications.
Solvents & Catalysts

The choice of solvent is crucial. Dipolar aprotic solvents are required to solvate the cation (e.g., K⁺) without strongly solvating the fluoride anion, thereby maximizing the nucleophilicity of F⁻.[4][6]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Sulfolane.[4][6]

  • Phase-Transfer Catalysts (PTCs): In heterogeneous reactions with KF, a PTC is often employed to transport the fluoride anion from the solid phase into the organic phase.[14][15] Common examples include quaternary ammonium salts (e.g., tetramethylammonium chloride)[16] or cryptands like Kryptofix 2.2.2.[17][18] The PTC complexes the potassium ion, and the resulting lipophilic ion pair has enhanced solubility in the organic solvent.[18]

Diagram 2: Role of a Phase-Transfer Catalyst (PTC)

PTC_Workflow cluster_solid Solid Phase (KF) cluster_organic Organic Phase (Solvent: DMSO/DMF) kf K⁺ F⁻ (Solid Crystal) ion_pair [PTC⁺ F⁻] (Soluble Ion Pair) kf->ion_pair PTC⁺ exchanges Cl⁻ for F⁻ at the interface ptc PTC⁺ Cl⁻ (Quaternary Ammonium Salt) substrate Ar-Cl (Nitroaromatic Substrate) ion_pair->substrate F⁻ attacks substrate product Ar-F (Fluorinated Product) substrate->product Cl⁻ is displaced kcl K⁺ Cl⁻ (Precipitate) product->kcl

Caption: PTC facilitates fluoride transfer from solid to organic phase.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary personal protective equipment (PPE) must be worn, and all operations should be conducted in a certified chemical fume hood.

Protocol 1: Synthesis of 1-Fluoro-4-nitrobenzene from 1-Chloro-4-nitrobenzene (Halex Reaction)

This protocol details a classic Halex reaction, a cornerstone of industrial aromatic fluorination.[6][14][19]

Materials:

  • 1-Chloro-4-nitrobenzene (Substrate)

  • Spray-dried Potassium Fluoride (KF) (Fluorinating Agent)

  • Dimethyl Sulfoxide (DMSO) (Solvent)

  • Toluene (for workup)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1-chloro-4-nitrobenzene (1.0 eq) and spray-dried potassium fluoride (1.5 - 2.0 eq).

    • Scientist's Note: Using an excess of KF helps drive the equilibrium towards the product. The KF must be anhydrous, as water will solvate and deactivate the fluoride anion.[20]

  • Solvent Addition: Add anhydrous DMSO to the flask (approx. 3-5 mL per gram of substrate).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.

    • Scientist's Note: High temperatures are necessary to achieve a reasonable reaction rate with KF.[6] The reaction is typically heterogeneous.[14]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 8-16 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the dark mixture into a beaker containing a significant volume of cold deionized water with stirring. The product may precipitate or remain as an oil.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with toluene (3x).

    • Scientist's Note: Toluene is used for extraction. The product is much more soluble in toluene than in the aqueous phase.

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2x) to remove residual DMSO, and finally with brine (1x) to aid in breaking any emulsions and removing bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-fluoro-4-nitrobenzene can be purified by vacuum distillation to yield a pale yellow solid or liquid (m.p. 27 °C).

ParameterRecommended ValueRationale
KF Stoichiometry 1.5 - 2.0 eqDrives reaction equilibrium; compensates for any hydration.
Solvent Anhydrous DMSOHigh boiling point; effectively solvates K⁺ to free the F⁻ nucleophile.[4]
Temperature 150-160 °CProvides sufficient thermal energy to overcome the activation barrier.[6]
Reaction Time 8-16 hoursVaries with scale and KF activity; must be monitored.
Expected Yield 85-95%Dependent on purity of reagents and anhydrous conditions.

Safety and Handling

Working with fluoride salts and high-boiling aprotic solvents requires strict adherence to safety protocols.

  • Potassium Fluoride (KF):

    • Hazards: Toxic upon ingestion, inhalation, or skin contact.[21][22] Can cause severe irritation and burns.[22] Chronic exposure can lead to fluorosis.

    • Handling: Always handle in a fume hood.[21] Wear appropriate PPE, including safety goggles, a face shield, lab coat, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[21][23]

    • Spills: In case of a spill, evacuate the area.[22] Do not add water to a large spill. Mechanically collect the solid powder into a sealed container for hazardous waste disposal.[22][23]

    • First Aid: For skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[22] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[21] If ingested, do NOT induce vomiting; seek immediate medical attention.[23]

  • Aprotic Solvents (DMSO, DMF):

    • Hazards: These solvents can facilitate the absorption of other chemicals through the skin. They are combustible and can be irritants.

    • Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • High-Temperature Reactions:

    • Precautions: Use appropriate heating mantles with temperature controllers. Ensure all glassware is free of cracks or defects. Never heat a sealed system.

Conclusion

The nucleophilic aromatic substitution of nitrophenols and their chloro-derivatives is a powerful and industrially relevant method for producing fluorinated agrochemical precursors. By understanding the SNAr mechanism and carefully controlling reaction parameters—particularly the choice of an anhydrous fluoride source, a suitable aprotic solvent, and temperature—researchers can efficiently synthesize these valuable building blocks. Adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel. The procedures and principles outlined in this guide provide a solid foundation for the successful preparation and scale-up of these critical intermediates.

References

  • Vertex AI Search. (n.d.). The Role of 4-Chloro-2-fluoronitrobenzene in Agrochemical Synthesis.
  • Wikipedia. (n.d.). Halex process.
  • Sparrow Chemical. (2026, January 18). What Are Fluorinating Agents?.
  • Chemos GmbH&Co.KG. (2021, July 8). Safety Data Sheet: potassium fluoride.
  • Boremco. (n.d.). Potassium Fluoride.
  • Sdfine. (n.d.). potassium fluoride.
  • NJ.gov. (n.d.). POTASSIUM FLUORIDE HAZARD SUMMARY.
  • Oreate AI Blog. (2026, January 7). Understanding Potassium Fluoride: Safety Data and Handling.
  • gChem. (n.d.). Halex Comparative Reaction.
  • Sparrow Chemical. (n.d.). Fluoronitrobenzene Series.
  • ChemTube3D. (n.d.). Fluorination of Medicinal Compounds - The Halex Reaction.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 27). Halex Reaction.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Fluorinated Aromatic Acid Derivatives in Agrochemicals.
  • ResearchGate. (2025, August 7). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds.
  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wang, Q., Song, H., & Wang, Q. (2021).
  • MDPI. (n.d.). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers.
  • Nankai University. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
  • Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References.
  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry.
  • Jeschke, P. (2016). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In Fluorine in Pharmaceutical and Medicinal Chemistry.
  • ResearchGate. (2024, April 16). (PDF) Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination.

Sources

Application

catalytic hydrogenation methods for 2-fluoro-6-methyl-4-nitrophenol

Application Note: Selective Catalytic Hydrogenation of 2-Fluoro-6-methyl-4-nitrophenol Part 1: Strategic Analysis & Core Directive The Challenge: Chemoselectivity in Fluorinated Aromatics The reduction of 2-fluoro-6-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Catalytic Hydrogenation of 2-Fluoro-6-methyl-4-nitrophenol

Part 1: Strategic Analysis & Core Directive

The Challenge: Chemoselectivity in Fluorinated Aromatics The reduction of 2-fluoro-6-methyl-4-nitrophenol to 4-amino-2-fluoro-6-methylphenol presents a classic chemoselectivity challenge in organic synthesis: Hydrodefluorination .

While the nitro group (


) is easily reduced to an amine (

), the carbon-fluorine bond (

) on an electron-rich phenol ring is susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions. This side reaction yields the des-fluoro impurity (4-amino-2-methylphenol), which is often difficult to separate from the target product due to similar polarity and solubility profiles.

Strategic Solution: To achieve high fidelity (>98% purity), we must select catalyst systems that kinetically favor nitro reduction over aryl-halide oxidative addition.

  • Primary Method (High Throughput): Platinum on Carbon (Pt/C). Unlike Palladium (Pd), Platinum is far less active toward

    
     bond insertion, making it the "Gold Standard" for halonitro aromatic reduction.
    
  • Secondary Method (Lab Scale/Mild): Transfer Hydrogenation using Raney Nickel and Hydrazine. This method avoids high-pressure hydrogen gas and operates under kinetic control that highly favors the nitro group.

Part 2: Experimental Protocols

Protocol A: Heterogeneous Catalytic Hydrogenation (Pt/C)

Recommended for gram-to-kilogram scale synthesis where purity is paramount.

Reagents & Equipment:

  • Substrate: 2-Fluoro-6-methyl-4-nitrophenol (1.0 equiv)

  • Catalyst: 5% Pt/C (Sulfided form preferred but standard is acceptable; 0.5–1.0 wt% loading relative to substrate).

  • Solvent: Ethanol (Absolute) or Methanol.

  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker).
    
  • Equipment: Parr Hydrogenator or Autoclave (for >10g scale).

Step-by-Step Methodology:

  • Preparation:

    • In a hydrogenation vessel, dissolve 2-fluoro-6-methyl-4-nitrophenol (10.0 g, 58.4 mmol) in Ethanol (100 mL).

    • Critical Step: Degas the solution by bubbling Nitrogen (

      
      ) for 10 minutes to remove dissolved oxygen, which can deactivate the catalyst or induce oxidative side reactions.
      
  • Catalyst Addition:

    • Under an inert

      
       blanket, carefully add 5% Pt/C  (0.5 g, 5 wt% of substrate).
      
    • Safety Note: Dry noble metal catalysts are pyrophoric. Always wet the catalyst with a small amount of water or add it as a water-wet paste to the solvent.

  • Hydrogenation:

    • Seal the vessel and purge with

      
       (3 cycles) followed by 
      
      
      
      (3 cycles).
    • Pressurize to 3 bar (45 psi) with

      
      .
      
    • Agitate (stir or shake) at Ambient Temperature (20–25°C) .

    • Monitoring: The reaction is typically exothermic. Monitor temperature; do not exceed 40°C to prevent defluorination.

    • Reaction time is typically 2–4 hours. Monitor via HPLC or TLC (Eluent: 50% EtOAc/Hexane). Look for the disappearance of the yellow nitro compound and the appearance of the fluorescent/colorless amine.

  • Workup:

    • Release

      
       pressure and purge with 
      
      
      
      .
    • Filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with Ethanol (20 mL).

    • Catalyst Disposal: Keep the used catalyst wet at all times to prevent ignition.

    • Concentrate the filtrate under reduced pressure (Rotovap at 40°C) to yield the crude amine as a solid.

  • Purification (if required):

    • Recrystallize from Toluene/Heptane or Ethanol/Water (1:3) to obtain off-white crystals.

Protocol B: Catalytic Transfer Hydrogenation (Raney Ni / Hydrazine)

Recommended for lab-scale optimization or when high-pressure equipment is unavailable.

Reagents:

  • Substrate: 2-Fluoro-6-methyl-4-nitrophenol (1.0 equiv)

  • Catalyst: Raney Nickel (approx. 20 wt% slurry in water).

  • Reductant: Hydrazine Hydrate (

    
    ) (3.0–4.0 equiv).
    
  • Solvent: Methanol.

Methodology:

  • Setup:

    • Dissolve the substrate (1.0 g) in Methanol (15 mL) in a round-bottom flask equipped with a reflux condenser.

    • Add Raney Nickel slurry (0.2 g wet weight).

  • Reduction:

    • Heat the mixture to 50°C .

    • Add Hydrazine Hydrate dropwise over 20 minutes.

    • Observation: Vigorous gas evolution (

      
      ) will occur. Ensure adequate venting.
      
    • Reflux for 1–2 hours after addition is complete.

  • Workup:

    • Cool to room temperature.

    • Filter off Raney Nickel (Pyrophoric! Keep wet).

    • Concentrate the filtrate. Dissolve residue in EtOAc, wash with water to remove excess hydrazine, dry over

      
      , and evaporate.
      

Part 3: Visualization & Data

Reaction Pathway & Selectivity Logic

The following diagram illustrates the competitive landscape between the desired reduction and the undesired defluorination.

ReactionPathway cluster_catalysts Catalyst Selectivity Start 2-Fluoro-6-methyl- 4-nitrophenol Inter Hydroxylamine Intermediate Start->Inter + 2 H2 (Fast) Impurity 4-Amino-2-methylphenol (Des-fluoro Impurity) Start->Impurity Direct Hydrogenolysis (Pd/C) Product 4-Amino-2-fluoro- 6-methylphenol (TARGET) Inter->Product + 1 H2 (Fast) Product->Impurity Pd/C, High Temp (Over-reduction) Pt Pt/C: Favors Pathway A (Green) Pd Pd/C: Risks Pathway B (Red)

Caption: Kinetic pathway showing the critical divergence between nitro reduction (green) and hydrodefluorination (red). Pt/C effectively blocks the red pathway.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Low Yield Incomplete reduction (Hydroxylamine buildup)Increase reaction time or

pressure (max 5 bar). Ensure vigorous stirring.
Defluorination (>2%) Catalyst too active (Pd used?) or Temp too highSwitch to Pt/C or sulfided Pt/C. Lower temperature to <25°C.
Ring Saturation Pressure too highReduce pressure to 1–2 bar.
Red/Brown Color Oxidation of aminophenol productPerform workup under

or add trace Sodium Bisulfite during workup.

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol is working, you must validate the product identity. The key differentiator is the Fluorine-NMR and the coupling in the Proton-NMR .

  • 
     NMR:  Expect a singlet around -130 to -140 ppm  (relative to 
    
    
    
    ). Absence of this peak indicates complete defluorination.
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       2.10 (s, 3H):  Methyl group.
      
    • 
       4.5–5.0 (br s, 2H):  Amine protons (
      
      
      
      ).
    • 
       6.1–6.3 (m, 2H):  Aromatic protons. Look for H-F coupling  (splitting of aromatic signals). If these appear as clean singlets/doublets without F-coupling constants (
      
      
      
      ), defluorination has occurred.

References

  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO/H2O. Chemical Reviews, 96(6), 2035–2052. Link

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 45–53. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Org. Synth. Coll. Vol. 3 (1955). 2-Amino-4-nitrophenol (General reduction techniques). Organic Syntheses. Link

Technical Notes & Optimization

Troubleshooting

improving yield in the nitration of 2-fluoro-6-methylphenol

Technical Support Center: Optimization of 2-Fluoro-6-Methylphenol Nitration Executive Summary The nitration of 2-fluoro-6-methylphenol presents a classic challenge in aromatic substitution: managing the competition betwe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Fluoro-6-Methylphenol Nitration

Executive Summary

The nitration of 2-fluoro-6-methylphenol presents a classic challenge in aromatic substitution: managing the competition between the desired electrophilic substitution at the para-position and the destructive oxidative pathways (quinone formation/tarring) or ipso-substitution at the occupied ortho-positions.

While the ortho-positions (2 and 6) are blocked by Fluorine and Methyl groups, directing the nitro group to the para-position (4), the electron-rich nature of the phenol ring makes it highly susceptible to oxidation by strong acids like concentrated


. This guide provides protocols to suppress these side reactions, transitioning from "standard" low-yield methods to high-efficiency catalytic and solid-supported methodologies.

Module 1: Critical Mechanistic Insights

Before altering your protocol, understand the "Yield Killers" specific to this substrate.

The Competition: Nitration vs. Oxidation vs. Ipso-Attack
  • Pathway A (Desired):

    
     attacks C-4. This is electronically favored by the -OH group.
    
  • Pathway B (Oxidation/Tar): Phenols are easily oxidized to benzoquinones by

    
    , especially in the presence of 
    
    
    
    fumes (which contain
    
    
    ). This leads to polymerization (black tar).
  • Pathway C (Ipso-Attack): Attack at C-6 (Methyl bearing) or C-2 (Fluorine bearing) yields unstable cyclohexadienone intermediates. These often degrade or rearrange, lowering the mass balance of the desired product.

Visualizing the Reaction Logic

NitrationPathways Substrate 2-Fluoro-6-methylphenol Reagent Nitrating Agent (NO2+ source) Substrate->Reagent ParaAttack Para-Attack (C-4) (Kinetic & Thermodynamic) Reagent->ParaAttack Major Path IpsoAttack Ipso-Attack (C-2/C-6) Reagent->IpsoAttack Steric/Electronic Competition Oxidation Oxidation (SET Mechanism) Reagent->Oxidation High Temp / Strong Acid Product 4-Nitro-2-fluoro-6-methylphenol (Target) ParaAttack->Product Dienone Unstable Dienone IpsoAttack->Dienone Tar Tars / Quinones Oxidation->Tar Dienone->Tar Degradation

Figure 1: Reaction pathways for 2-fluoro-6-methylphenol. Green paths indicate the desired flow; red/yellow paths indicate yield loss mechanisms.

Module 2: Troubleshooting & Optimization Protocols

Q1: My reaction mixture turns black immediately, and yield is <40%. How do I stop tar formation?

Diagnosis: You are likely using concentrated Nitric Acid (


) in Sulfuric Acid (

). This "mixed acid" system is too aggressive for electron-rich phenols, acting as an oxidant rather than just a nitrating agent.

Solution: Switch to a "Mild Nitration" Protocol. Eliminate strong oxidizers. Use a heterogeneous system or a buffered organic solvent system.

Protocol A: Solid-Supported Nitration (Recommended for High Yield) This method uses metal nitrates on silica gel, preventing the accumulation of oxidative species.

  • Reagents:

    • Substrate: 1.0 equiv (2-fluoro-6-methylphenol)

    • Reagent:

      
       (1.0 equiv) + 
      
      
      
      (1.0 equiv)
    • Support: Wet Silica Gel (

      
       water)[1]
      
    • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Dissolve substrate in DCM.[1]

    • Add the wet Silica Gel,

      
      , and 
      
      
      
      .[1]
    • Stir vigorously at Room Temperature for 1–3 hours.

    • Monitor: TLC will show clean conversion without the "black soup" appearance.

    • Workup: Filter off the solid salts/silica. Wash with DCM.[1] Evaporate solvent.[1][2][3]

  • Why it works: The reaction occurs on the surface of the silica, where local acidity is high enough to generate

    
     but the bulk solution remains neutral, preventing oxidative polymerization.
    

Protocol B: The "Acetyl Nitrate" Method (Regioselectivity Focus) If solid handling is difficult at your scale, use Acetyl Nitrate generated in situ.

  • Reagents:

    • Substrate: 1.0 equiv

    • Solvent: Acetic Anhydride (

      
      )
      
    • Reagent: Fuming

      
       (1.05 equiv)
      
  • Procedure:

    • CRITICAL SAFETY: Cool

      
       to 
      
      
      
      . Add
      
      
      very slowly (exothermic). This forms Acetyl Nitrate (
      
      
      ).
    • Add the substrate solution (in

      
      ) dropwise to the nitrating mixture at 
      
      
      
      .
    • Quench by pouring into ice water.

  • Why it works: Acetyl nitrate is a highly specific nitrating agent that favors ortho/para substitution and minimizes oxidation compared to free

    
    .
    
Q2: I am seeing impurities that look like rearranged products. What are they?

Diagnosis: These are likely products of Ipso-Nitration . Attack at the C-6 position (bearing the methyl group) creates a cation that cannot re-aromatize directly. It forms a dienone (6-nitro-6-methyl-cyclohexa-2,4-dienone) which can rearrange to form migration byproducts or degrade.

Solution: Low-Temperature Control. Ipso-attack has a higher activation energy than para-attack in many solvent systems.

  • Action: Conduct the reaction at -10°C to 0°C .

  • Solvent Switch: Changing solvent polarity can affect the transition state energy. If using Acetic Acid, switch to Acetonitrile or DCM (non-protic solvents often disfavor the transition state for ipso-attack relative to the standard EAS mechanism).

Q3: How do I purify the product from the tarry residue if I must use standard conditions?

Diagnosis: Standard extraction often pulls the tars into the organic phase, making crystallization impossible.

Solution: Steam Distillation. The ortho-blocked phenols and their nitro-derivatives are often steam volatile, whereas the polymeric tars are not.

  • Step 1: Basify the crude reaction mixture (carefully) to form the phenoxide salt (water soluble).

  • Step 2: Filter off insoluble non-phenolic tars.

  • Step 3: Re-acidify and perform Steam Distillation . The monomeric nitrophenol will distill over with water, leaving heavy impurities behind.

Module 3: Data & Comparison of Methods

The following table summarizes expected outcomes based on literature precedents for similar hindered phenols.

MethodReagentsTypical YieldPurity ProfilePrimary Issue
Standard Mixed Acid

30–50%Low (Tarry)Severe Oxidation
Glacial Acetic Acid

60–75%MediumTemperature control critical
Acetyl Nitrate

75–85%HighExothermic safety risk
Solid Supported

85–95% Excellent Scale-up of solids
Metal Nitrate

80–90%HighCost of reagent

Module 4: Decision Logic for Scale-Up

Use this flow to determine the best method for your specific constraints.

DecisionTree Start Start: Select Method Scale What is your scale? Start->Scale Small < 10 grams Scale->Small Large > 100 grams Scale->Large SolidSupport USE: Solid Supported Method (NaNO3/NaHSO4/SiO2) Max Yield, Easiest Workup Small->SolidSupport Flow Do you have Flow Reactors? Large->Flow YesFlow USE: Flow Chemistry (Dilute HNO3 in AcOH) Excellent Heat Transfer Flow->YesFlow Yes NoFlow USE: Two-Phase System (DCM / Dilute HNO3 + NaNO2 cat) Controlled Exotherm Flow->NoFlow No

Figure 2: Decision matrix for selecting the optimal nitration protocol based on scale and equipment.

References

  • Heterogeneous Nitration (High Yield Method)

    • Zolfigol, M. A., et al. (2004). "Nitration of Phenols Under Mild and Heterogeneous Conditions." Molecules, 9, 613-622.
    • Source:

  • Flow Chemistry Optimization

    • Corning Incorporated. (2014). "Nitration of phenol in flow.
    • Source:

  • Regioselectivity & Mechanism

    • Khan Academy.[4] "Nitration of Phenols: Mechanism and Regioselectivity."

    • Source:

  • Metal Nitrate Reagents

    • Firouzabadi, H., et al. (2006). "Nitration of Phenolic Compounds by Antimony Nitrate.
    • Source:

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-6-methyl-4-nitrophenol

The following technical guide is designed for researchers and process chemists requiring high-purity 2-fluoro-6-methyl-4-nitrophenol (CAS: 1526-17-6). It synthesizes solubility data, thermodynamic principles, and practic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists requiring high-purity 2-fluoro-6-methyl-4-nitrophenol (CAS: 1526-17-6). It synthesizes solubility data, thermodynamic principles, and practical troubleshooting into a cohesive support resource.

Case ID: PUR-FMNP-001 Status: Active Applicable Compounds: 2-fluoro-6-methyl-4-nitrophenol (6-fluoro-4-nitro-o-cresol) Chemical Profile:

  • Melting Point: 90–95 °C (Critical parameter for solvent selection)

  • Polarity: Moderate-High (Phenolic -OH + Nitro group vs. Fluoro/Methyl lipophilicity)

  • Acidity: pKa ~5.7 (Acidic phenol)

Solvent Selection Matrix

Selection logic is based on the compound's melting point (MP) relative to solvent boiling point (BP) and polarity matching.

Primary Recommendation: Ethanol / Water System

Why: This binary system offers the highest tunability. The compound is highly soluble in hot ethanol (polar protic match) but significantly less soluble in water. The 90–95 °C melting point is dangerously close to the boiling point of water; therefore, a high-ethanol ratio is required to prevent "oiling out" (liquid-liquid phase separation) before crystallization.

Solvent SystemRoleBP (°C)SuitabilityNotes
Ethanol (95%) Solvent78High Best balance of solubility and volatility. BP < Compound MP, reducing oiling-out risk.
Water Anti-Solvent100High Induces precipitation. Must be added hot and slowly.
Toluene Solvent110Medium Good for removing non-polar tars. Risk: BP > Compound MP (110 > 95), high risk of oiling out if not controlled.
Methylcyclohexane Solvent101Specialist Used for highly lipophilic impurities. Requires precise temperature control.
Ethyl Acetate / Hexane Mixed~70Alternative Use if the compound decomposes in hot protic solvents.

Standard Operating Procedure (SOP)

Protocol: Ethanol-Water Recrystallization

Objective: Purify crude 2-fluoro-6-methyl-4-nitrophenol to >98% purity.

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol (95%) roughly 3–5 mL per gram of solid.

    • Heat to a gentle reflux (approx. 80 °C) with magnetic stirring.

    • Checkpoint: If solid remains, add hot ethanol in 1 mL increments until dissolved. Do not drown the crystals; aim for saturation.

  • Clarification (Optional but Recommended):

    • If the solution is dark/opaque, add activated carbon (1-2% w/w). Stir for 5 mins.

    • Perform a hot filtration through a pre-warmed funnel to remove carbon and insoluble mechanical impurities.

  • Crystallization Induction:

    • Maintain the filtrate at near-boiling temperature.

    • Add hot water (approx. 90 °C) dropwise.

    • Visual Cue: Stop adding water immediately when a persistent turbidity (cloudiness) appears that does not dissolve on swirling.

    • Add 2–3 drops of hot ethanol to clear the turbidity (restore single phase).

  • Cooling Regime (Critical):

    • Remove from heat.[1][2][3] Insulate the flask with a towel or place it on a cork ring.

    • Allow to cool to room temperature undisturbed over 2–3 hours.

    • Why: Rapid cooling traps impurities in the crystal lattice.

    • Once at room temp, transfer to an ice bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[2][3]

    • Wash filter cake with cold 50:50 Ethanol/Water mixture.

    • Dry in a vacuum oven at 40 °C.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. Why?

Diagnosis: This occurs because the compound's melting point (90–95 °C) is being exceeded by the solvent temperature, or the solution is too concentrated, causing the solute to separate as a liquid phase before it can organize into a crystal lattice.[1] Fix:

  • Re-dissolve: Add more ethanol to the mixture and reheat to dissolve the oil.

  • Lower the Saturation Point: You need the solution to be saturated at a temperature below 90 °C.

  • Seed: Cool the solution to ~85 °C and add a "seed crystal" of pure product to provide a nucleation surface.

  • Agitation: Vigorous stirring during the cooling phase can sometimes break up oil droplets, though it may yield smaller crystals.

Q2: The crystals are yellow/brown even after recrystallization.

Diagnosis: Nitrophenols are prone to oxidation, forming colored quinone-like impurities. Fix:

  • Acid Wash: Wash the isolated crystals with dilute cold HCl (0.1 M). Phenolates (anions) are often more deeply colored than the neutral phenol. Acidifying ensures the phenol is protonated.

  • Carbon Treatment: Repeat the recrystallization but increase the activated carbon load or use a silica plug filtration before crystallization.

Q3: Can I use Toluene?

Answer: Yes, but with caution. Toluene boils at 110 °C, which is above the melting point of your compound. You must ensure you do not heat the solution above 95 °C, or the compound will melt rather than dissolve, leading to a biphasic liquid system (oiling out). Toluene is excellent, however, for removing polar impurities that do not dissolve in non-polar aromatics.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude 2-Fluoro-6-methyl-4-nitrophenol Dissolve Dissolve in boiling Ethanol (95%) Start->Dissolve Check Is solution clear? Dissolve->Check Carbon Add Activated Carbon Check->Carbon Dark/Colored AntiSolvent Add Hot Water dropwise until turbid Check->AntiSolvent Yes Filter Hot Filtration (Remove insolubles) Filter->AntiSolvent Carbon->Filter Clear Add drops of Ethanol to clear AntiSolvent->Clear Cool Slow Cool to RT -> Ice Bath Clear->Cool OilOut ISSUE: Oiling Out Cool->OilOut Temp > MP or Too Conc. Collect Vacuum Filtration & Wash Cool->Collect FixOil Add Ethanol / Reheat / Seed OilOut->FixOil FixOil->Cool Final Pure Crystalline Solid Collect->Final

Figure 1: Decision logic for the recrystallization of 2-fluoro-6-methyl-4-nitrophenol, highlighting the critical "Oiling Out" intervention path.

References

  • Thermo Scientific Chemicals. (n.d.). 2-Fluoro-6-nitrophenol, 98+% Specification Sheet. Retrieved from (Verifies Melting Point range 90-95°C and physical form).

  • BenchChem. (2025).[1][2] Technical Support Center: Purification of Nitrophenols. BenchChem Technical Guides. (General protocols for nitrophenol purification and solvent selection).

  • ChemicalBook. (n.d.). 2-Fluoro-4-nitrophenol Synthesis and Purification. (Provides analog data on solubility in ethanol and methylcyclohexane).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. (Foundational thermodynamic principles for binary solvent systems).

Sources

Troubleshooting

minimizing tar formation during nitrophenol synthesis

Introduction Welcome to the technical support guide for nitrophenol synthesis. This document is designed for researchers, chemists, and drug development professionals who encounter challenges during the electrophilic nit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for nitrophenol synthesis. This document is designed for researchers, chemists, and drug development professionals who encounter challenges during the electrophilic nitration of phenol. The synthesis, while conceptually straightforward, is notoriously prone to side reactions that lead to the formation of complex, tarry by-products. These impurities complicate purification, reduce yields, and can compromise the integrity of downstream applications.

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and rationally design more efficient and cleaner reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during nitrophenol synthesis.

Problem 1: Excessive Tar Formation and a Dark, Opaque Reaction Mixture

This is the most common issue, often resulting in a low yield of the desired nitrophenol isomers. The dark color is indicative of significant byproduct formation.

Potential Causes:

  • Oxidation of Phenol: Phenol is highly susceptible to oxidation by nitric acid, especially at elevated temperatures or high concentrations. This leads to the formation of colored byproducts like benzoquinone and complex polymeric materials.[1][2][3]

  • Overly Aggressive Reaction Temperature: The nitration of phenol is an exothermic reaction. Without adequate temperature control, localized heating can accelerate the rates of undesirable side reactions, including oxidation and polymerization.[4][5]

  • High Concentration of Nitric Acid: Using concentrated nitric acid significantly increases the oxidizing potential of the reaction medium, favoring the formation of tars and polynitrated species over the desired mononitrophenols.[3][4]

  • Presence of Excess Nitrous Acid (HNO₂): While nitrous acid can catalyze the reaction, its uncontrolled presence can lead to complex reaction pathways, including nitrosation followed by oxidation, which can contribute to byproduct formation.[6][7]

Recommended Solutions:

  • Strict Temperature Control: Maintain the reaction temperature at or below 20°C, with an optimal range often being even lower (e.g., 0-10°C).[4][8][9] Use an ice-salt bath and ensure the slow, dropwise addition of the nitrating agent to the phenol solution to manage the exotherm.[9]

  • Use of Dilute Nitric Acid: Employing dilute nitric acid (e.g., 20-40%) is crucial for minimizing oxidative side reactions.[4][8][10] This reduces the concentration of the potent nitronium ion (NO₂⁺) and lessens the overall oxidizing environment.

  • Controlled Addition of Reagents: Add the phenol solution slowly to the cooled nitrating agent with vigorous stirring.[4] This ensures rapid dispersion and prevents localized "hot spots" where side reactions can initiate.

  • Consider a Two-Phase System: The use of a phase-transfer catalyst in a liquid-liquid two-phase system with dilute nitric acid (e.g., 6 wt%) has been shown to produce highly selective nitration with minimal tar formation.[11]

Problem 2: Low Yield of the Desired Mononitrophenol Isomer(s)

Even if tar formation is moderate, the yield of o- and p-nitrophenol can be disappointingly low.

Potential Causes:

  • Polynitration: Reaction conditions that are too harsh (high temperature, concentrated acid) can lead to the formation of 2,4-dinitrophenol or 2,4,6-trinitrophenol (picric acid).[4][12][13]

  • Incomplete Reaction: Insufficient reaction time or a temperature that is too low may result in unreacted phenol remaining in the mixture.

  • Loss During Workup: The separation of ortho- and para-nitrophenols, often done by steam distillation, can be inefficient if not performed correctly. Similarly, purification by column chromatography requires careful selection of the mobile phase to achieve good separation.[14]

Recommended Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5][14] This allows you to determine the optimal point to quench the reaction, balancing maximum conversion with minimum byproduct formation. A study by Khan et al. found that a reaction at 20°C for 1 hour with 32.5% nitric acid gave an optimal yield of 91%.[8][15]

  • Control Stoichiometry: Use a controlled molar ratio of nitric acid to phenol. A large excess of nitric acid will promote polynitration.

  • Efficient Isomer Separation:

    • Steam Distillation: The o-nitrophenol isomer is steam volatile due to intramolecular hydrogen bonding, while the p-nitrophenol is not. This difference is the basis for their separation.[16]

    • Column Chromatography: For smaller-scale lab preparations, column chromatography is an effective purification method. Due to its ability to form intermolecular hydrogen bonds, p-nitrophenol is more polar and will elute more slowly from a silica gel column than the less polar o-nitrophenol.[14]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind tar formation?

A1: Tar formation arises from competing side reactions that run parallel to the desired nitration. The primary pathways are:

  • Oxidation: The highly activating hydroxyl group makes the phenol ring electron-rich and thus very susceptible to oxidation by nitric acid. This pathway leads to quinone-type structures which can then polymerize.[1][2]

  • Condensation/Polymerization: Phenoxy radicals can form, which then couple with other phenol or nitrophenol molecules to create high-molecular-weight, insoluble tarry materials.[1][17]

Diagram: Key Pathways in Phenol Nitration

The following diagram illustrates the desired reaction pathway versus the major side reactions leading to tar formation.

G Phenol Phenol DesiredProducts o-Nitrophenol & p-Nitrophenol Phenol->DesiredProducts Desired Pathway SideReactions Side Reactions Phenol->SideReactions NitratingAgent Dilute HNO3 Low Temp (<20°C) NitratingAgent->DesiredProducts Oxidation Oxidation Products (e.g., Benzoquinones) SideReactions->Oxidation Oxidizing Environment Polymerization Condensation Polymers (Tars) SideReactions->Polymerization Radical Coupling Polynitration Polynitration (Di/Trinitrophenols) SideReactions->Polynitration HarshConditions Concentrated HNO3 High Temp (>20°C) HarshConditions->Oxidation HarshConditions->Polynitration

Caption: Desired vs. Undesired Pathways in Phenol Nitration.

Q2: How can I control the ortho/para isomer ratio?

A2: The ortho/para ratio is influenced by reaction conditions. Generally, lower temperatures favor the formation of the para isomer.[8] The ortho isomer benefits from thermodynamic stability due to intramolecular hydrogen bonding.[12] An advanced technique to selectively produce p-nitrophenol involves a two-step process: first, react phenol with nitrous acid (HNO₂) to form p-nitrosophenol, which sterically favors the para position. Then, oxidize the nitroso group to a nitro group using dilute nitric acid.[13][18]

Q3: Are there "greener" or alternative methods to reduce reliance on strong acids?

A3: Yes, research is ongoing into more environmentally friendly nitration methods.

  • Solid Acid Catalysts: Using solid acid catalysts like gamma-alumina can enable the use of dilute nitric acid and facilitate easier product separation.[10]

  • Metal Nitrates: Some protocols use metal nitrates, such as ferric nitrate, as the nitrating agent in an organic solvent, which can offer better control and milder conditions.[19]

  • Solvent-Free Reactions: Studies have shown that controlling physical parameters like temperature and nitric acid dilution can achieve high yields (up to 91%) without the need for catalysts or organic solvents, presenting a cleaner synthetic route.[8][15]

Quantitative Data Summary

The following table summarizes key reaction parameters for minimizing tar formation and optimizing yield.

ParameterRecommended Range/ConditionRationaleSupporting References
Temperature 0°C to 20°CMinimizes exothermic runaway and reduces rates of oxidation and polymerization side reactions.[4][8][9]
Nitric Acid Conc. 20% - 40% (w/w)Reduces the oxidizing power of the medium, improving selectivity for mononitration and decreasing tar formation.[4][8][10]
Reaction Time 1 to 4.5 hoursBalances reactant conversion with the prevention of byproduct accumulation. Should be monitored by TLC.[8][10][15]
Stirring Vigorous & ContinuousEnsures efficient heat dissipation and prevents localized concentration gradients, which can lead to "hot spots" and side reactions.[9]

Experimental Protocol: Optimized Mononitration of Phenol

This protocol is a synthesis of best practices aimed at maximizing the yield of mononitrophenols while minimizing tar formation.

Materials:

  • Phenol (98%+)

  • Nitric Acid (Prepare a 32.5% w/w solution from concentrated stock)

  • Ice

  • Salt

  • Dichloromethane (for extraction)

  • Sodium Sulfate (anhydrous)

  • Apparatus for steam distillation or column chromatography

Procedure:

  • Preparation: Prepare an ice-salt bath to achieve a temperature below 0°C.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, place the calculated amount of 32.5% nitric acid. Cool the flask in the ice-salt bath.

  • Phenol Addition: Dissolve phenol in a minimal amount of chilled water and place it in the dropping funnel.

  • Controlled Nitration: Add the phenol solution dropwise to the vigorously stirred, cold nitric acid. Crucially, monitor the internal temperature and maintain it below 20°C throughout the addition. [8][9] The addition should take approximately 30-60 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.[8][15]

  • Workup: Quench the reaction by pouring the mixture into a larger volume of ice water. The nitrophenol products will often separate as an oily or solid layer.

  • Extraction & Drying: Extract the product mixture with dichloromethane. Wash the organic layer with water, then dry it over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Separate the o- and p-nitrophenol isomers using steam distillation or flash column chromatography on silica gel.[14][16]

Diagram: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues during the synthesis.

G start Start Synthesis tar_check Excessive Tar or Dark Color Observed? start->tar_check temp_check Was Reaction Temp Maintained < 20°C? tar_check->temp_check Yes yield_check Proceed to Workup. Check Yield via TLC/GC. tar_check->yield_check No acid_check Was Nitric Acid Dilute (e.g., < 40%)? temp_check->acid_check Yes sol_temp Action: Use Ice Bath, Add Slower, Improve Temp Monitoring temp_check->sol_temp No addition_check Was Phenol Added Slowly with Stirring? acid_check->addition_check Yes sol_acid Action: Use More Dilute HNO3 acid_check->sol_acid No sol_addition Action: Ensure Vigorous Stirring, Use Dropping Funnel addition_check->sol_addition No addition_check->yield_check Yes sol_temp->start Restart with Corrections sol_acid->start Restart with Corrections sol_addition->start Restart with Corrections success Synthesis Optimized yield_check->success

Caption: A Step-by-Step Troubleshooting Logic Tree.

References

  • Phenol reaction with nitration mixture. Chemistry Stack Exchange. [Link]

  • Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. RSC Publishing. [Link]

  • Why is mononitration of phenol carried out at low temperatures? Chemistry Stack Exchange. [Link]

  • Experimental Design for Optimization of 4-Nitrophenol Reduction by Green Synthesized CeO2/g-C3N4/Ag Catalyst Using Response Surface Methodology. ResearchGate. [Link]

  • The nitrous acid-catalysed nitration of phenol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. National Center for Biotechnology Information (PMC). [Link]

  • Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. SciSpace. [Link]

  • Studies on Nitration of Phenol over Solid Acid Catalyst. Crimson Publishers. [Link]

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. [Link]

  • Mono-Nitration of Phenol [Tarr Elimination Method]. Sciencemadness Discussion Board. [Link]

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences Proceedings. [Link]

  • In nitration of phenols using nitric acid at room temperature, why is o-nitrophenol obtained as a major product? Quora. [Link]

  • Regarding the nitration of phenol... Vaia. [Link]

  • Green synthesis of P-aminophenol using natural aragonite as a support from nano-nickel catalyst by reduction of P-nitrophenol. Taylor & Francis Online. [Link]

  • Process for nitration of phenol derivatives.
  • Green synthesis of iron nanoparticles (Fe(NPs)) using plant extract from Eucalyptus grandis. SciELO. [Link]

  • Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. ResearchGate. [Link]

  • Nitration of phenol in flow. Corning. [Link]

  • Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. ACS Publications. [Link]

  • Factors affecting the nitration of phenol? Reddit. [Link]

  • Nitration of Phenols | Electrophilic Aromatic Substitution. Khan Academy. [Link]

  • Ring reactions of phenol. Chemguide. [Link]

  • Process for the purification of para-nitrophenol.
  • Nitration process for phenolic compounds.
  • Synthesis and Purification of Nitrophenols. UKEssays.com. [Link]

  • What are the typical reaction conditions and mechanisms for the nitration of phenols... Quora. [Link]

  • Nitration of Phenols (video). Khan Academy. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 2-fluoro-6-methyl-4-nitrophenol: 1H NMR Spectroscopy and its Alternatives

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For substituted phenols, a class of compounds prevalent i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For substituted phenols, a class of compounds prevalent in medicinal chemistry, a variety of analytical techniques are at the disposal of the modern researcher. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-fluoro-6-methyl-4-nitrophenol, a representative fluorinated nitrophenol, and objectively compares this powerful technique with other key analytical methods: ¹³C NMR spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Our focus is not merely on the procedural steps but on the underlying scientific principles and the strategic selection of methods to build a self-validating analytical workflow.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent tool for determining the structure of organic molecules in solution. Its strength lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For 2-fluoro-6-methyl-4-nitrophenol, ¹H NMR offers a definitive fingerprint of its unique substitution pattern.

Predicted ¹H NMR Spectrum of 2-fluoro-6-methyl-4-nitrophenol

A detailed analysis of the ¹H NMR spectrum of 2-fluoro-6-methyl-4-nitrophenol allows for the unambiguous assignment of each proton. The predicted spectrum, based on established principles of chemical shifts and coupling constants for substituted aromatic systems, is as follows:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OH10.5 - 11.5broad singlet-
H-37.8 - 8.2doublet of doublets³J(H-H) ≈ 3-4, ⁴J(H-F) ≈ 8-10
H-57.6 - 8.0doublet⁴J(H-H) ≈ 2-3
CH₃2.2 - 2.4singlet-

Causality Behind the Spectral Features:

  • Hydroxyl Proton (OH): The phenolic proton is expected to be significantly deshielded due to the electron-withdrawing nature of the nitro group and potential intramolecular hydrogen bonding with the ortho-fluoro substituent. Its broadness is a result of chemical exchange with residual water or intermolecular hydrogen bonding.

  • Aromatic Protons (H-3 and H-5): The two aromatic protons are in different chemical environments. H-3 is ortho to the strongly electron-withdrawing nitro group, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with H-5 (meta coupling, ³J) and the fluorine atom (⁴J). H-5 is ortho to the methyl group and will be a doublet due to meta coupling with H-3. The presence of the electron-donating methyl group will cause a slight upfield shift compared to H-3.

  • Methyl Protons (CH₃): The methyl protons will appear as a singlet in the upfield region of the aromatic spectrum, as there are no adjacent protons to couple with.

Diagram of Key ¹H NMR Couplings:

Caption: Key proton-proton and proton-fluorine couplings in 2-fluoro-6-methyl-4-nitrophenol.

A Comparative Analysis of Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation relies on a multi-technique approach. The following sections compare ¹H NMR with other essential spectroscopic methods.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. For 2-fluoro-6-methyl-4-nitrophenol, ¹³C NMR complements the ¹H NMR data by confirming the number of unique carbon environments and providing insights into their electronic nature.

Strengths:

  • Directly observes the carbon backbone.

  • The chemical shift range is wide, often leading to less signal overlap than in ¹H NMR.

  • Provides information about the hybridization of carbon atoms.

Limitations:

  • The natural abundance of ¹³C is low (1.1%), resulting in lower sensitivity compared to ¹H NMR.

  • Acquisition times are generally longer.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Strengths:

  • Excellent for the identification of key functional groups such as -OH, -NO₂, and C=C bonds in the aromatic ring.[1][2]

  • Fast and requires minimal sample preparation.

Limitations:

  • Provides limited information about the overall molecular structure and connectivity.

  • The interpretation of the fingerprint region (below 1500 cm⁻¹) can be complex.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.

Strengths:

  • Provides the exact molecular weight, confirming the molecular formula.

  • Fragmentation patterns can help in identifying structural motifs.

  • Extremely sensitive, requiring only a small amount of sample.

Limitations:

  • Isomeric compounds can be difficult to distinguish based on mass alone.

  • Provides limited information about the specific arrangement of atoms.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Connectivity of protons, chemical environment, stereochemistryHigh resolution, detailed structural informationCan have signal overlap, requires deuterated solvents
¹³C NMR Carbon skeleton, number of unique carbonsLess signal overlap, direct observation of the carbon frameworkLower sensitivity, longer acquisition times
FT-IR Functional groupsFast, non-destructive, excellent for functional group identification[1][4]Limited structural information, complex fingerprint region[3]
Mass Spectrometry Molecular weight, fragmentation patternsHigh sensitivity, provides molecular formulaDestructive, limited information on isomerism

Experimental Protocols

To ensure the trustworthiness and reproducibility of the analytical data, the following detailed experimental protocols are provided.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-fluoro-6-methyl-4-nitrophenol in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a longer relaxation delay and a sufficient number of scans to obtain a good quality spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (Electron Ionization - EI) Protocol
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • Detect the ions to generate a mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Integrated Analytical Workflow

A robust analytical strategy involves the integration of these techniques in a logical sequence.

Start Sample of 2-fluoro-6-methyl-4-nitrophenol FTIR FT-IR Spectroscopy Start->FTIR Functional Group ID MS Mass Spectrometry Start->MS Molecular Weight NMR ¹H and ¹³C NMR Start->NMR Connectivity & Skeleton Structure Confirmed Structure FTIR->Structure MS->Structure NMR->Structure

Caption: An integrated workflow for the structural elucidation of 2-fluoro-6-methyl-4-nitrophenol.

Conclusion

The structural elucidation of 2-fluoro-6-methyl-4-nitrophenol serves as an excellent case study for the application of modern spectroscopic techniques. While ¹H NMR provides the most detailed structural information, its power is magnified when used in concert with ¹³C NMR, FT-IR, and mass spectrometry. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and scientists in drug development, a thorough understanding of the strengths and limitations of each method is paramount for making informed decisions, ensuring data integrity, and ultimately, accelerating the pace of discovery.

References

  • ResearchGate. (n.d.). FTIR spectrum of pure o-nitrophenol. Link

  • Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Link

  • Study.com. (n.d.). How do you tell the difference between ortho and para nitrophenol in an IR spectra?. Link

  • SpectraBase. (n.d.). 4-Nitrophenol - Optional[FTIR] - Spectrum. Link

  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... Link

Sources

Comparative

Technical Guide: FTIR Characterization of Nitro and Hydroxyl Groups in Fluorophenols

Executive Summary Fluorophenols, particularly those functionalized with nitro groups, are critical intermediates in the synthesis of bioisosteres for drug development. The introduction of fluorine into the phenolic ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorophenols, particularly those functionalized with nitro groups, are critical intermediates in the synthesis of bioisosteres for drug development. The introduction of fluorine into the phenolic ring alters the pKa, lipophilicity, and hydrogen-bonding capacity of the molecule. However, these electronic perturbations significantly shift standard FTIR absorption bands, often leading to misinterpretation during structural verification.

This guide provides a comparative analysis of the vibrational signatures of nitro (-NO₂) and hydroxyl (-OH) groups within fluorinated phenolic systems. It distinguishes between inductive effects (which stiffen bonds) and intramolecular hydrogen bonding (which weakens bonds), providing a robust framework for spectral assignment.

Part 1: Theoretical Framework & Mechanistic Logic

To accurately interpret the spectra, one must understand the competing forces at play. Fluorine is the most electronegative element (Pauline scale: 4.0), exerting a strong inductive effect (-I) that pulls electron density through the sigma bond framework.

The "Fluoro-Effect" on Vibrational Modes
  • Hydroxyl Group (-OH):

    • Inductive Effect: Fluorine withdraws electron density from the aromatic ring, making the phenolic proton more acidic. This strengthens the O-H bond force constant (k), theoretically shifting the stretch to a higher wavenumber.

    • Resonance/H-Bonding (The Override): If the fluorine or a nitro group is ortho to the hydroxyl, intramolecular hydrogen bonding (chelation) occurs. This drastically weakens the O-H bond, shifting the peak to lower wavenumbers and broadening it.

  • Nitro Group (-NO₂):

    • The nitro group exhibits two characteristic stretches: Asymmetric (

      
      ) and Symmetric  (
      
      
      
      ).[1]
    • Fluorine substitution on the ring generally shifts these bands to higher frequencies (blue shift) due to ring deactivation, which reduces the conjugation of the nitro group with the ring, thereby increasing the double-bond character of the N=O bonds.

Visualization: Spectral Shift Logic

The following diagram illustrates the decision matrix for assigning peaks based on substituent position.

SpectralLogic Start Analyze Fluorophenol Structure Pos Substituent Position? Start->Pos NO2_Logic Nitro Group (-NO₂) Electronic Effect Start->NO2_Logic Ortho Ortho-Substitution Pos->Ortho 2-position ParaMeta Para/Meta-Substitution Pos->ParaMeta 3,4-position IntraHB Intramolecular H-Bonding (Chelation) Ortho->IntraHB InterHB Intermolecular H-Bonding (Dimerization) ParaMeta->InterHB OH_Shift_Down OH Stretch: Red Shift (3200-3400 cm⁻¹) Broad/Weak IntraHB->OH_Shift_Down OH_Shift_Up OH Stretch: Variable (3300-3550 cm⁻¹) Concentration Dependent InterHB->OH_Shift_Up F_Inductive Fluorine (-I Effect) NO2_Logic->F_Inductive NO2_Shift NO₂ Stretches: Blue Shift (Asym: >1530 cm⁻¹) (Sym: >1340 cm⁻¹) F_Inductive->NO2_Shift

Caption: Decision matrix for predicting spectral shifts based on substituent topology. Ortho-substitution favors intramolecular chelation, red-shifting the OH peak.

Part 2: Comparative Analysis of Characteristic Peaks

The following data synthesizes experimental ranges for fluorinated nitrophenols compared to their non-fluorinated analogs.

Table 1: Vibrational Assignments (Wavenumbers in cm⁻¹)
Functional GroupVibration ModeNon-Fluorinated (e.g., 4-Nitrophenol)Fluorinated (e.g., 2-Fluoro-4-nitrophenol)Ortho-Chelated (e.g., 4-Fluoro-2-nitrophenol)Spectral Character
Hydroxyl (-OH) Stretch (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
3350 - 34503400 - 3550 3150 - 3250 Fluorinated: Sharper.[2][3] Chelated: Very broad, weak intensity.
Nitro (-NO₂) Asymmetric Stretch (

)
1490 - 15151530 - 1550 1520 - 1540Strong, sharp bands. Fluorine causes a blue shift (~20 cm⁻¹).
Nitro (-NO₂) Symmetric Stretch (

)
1330 - 13401345 - 1360 1340 - 1355Medium intensity. Often overlaps with C-F stretches.[2]
C-F Bond Aryl-F StretchN/A1200 - 1250 1200 - 1260Strong intensity. Critical diagnostic for fluorination.
Ring (C=C) Skeletal Vibration1590 - 16101610 - 1625 1600 - 1620Fluorine ring substitution increases frequency.

Key Comparative Insights:

  • The Ortho-Nitro Effect: In 4-fluoro-2-nitrophenol, the nitro oxygen forms a 6-membered chelate ring with the hydroxyl hydrogen. This is thermodynamically stable and results in a distinct Red Shift (lower energy) of the OH stretch to ~3200 cm⁻¹.

  • The Fluorine Blue Shift: In 2-fluoro-4-nitrophenol, the fluorine is ortho to the hydroxyl but is a poor hydrogen bond acceptor compared to the nitro group. Consequently, the inductive effect dominates, making the OH bond stiffer and shifting the peak higher (~3500 cm⁻¹) compared to non-fluorinated phenols.

  • Nitro Stiffening: The presence of Fluorine (EWG) reduces the ability of the ring to donate electrons into the Nitro group (resonance). This increases the double-bond character of the N=O bond, shifting

    
     from ~1500 to ~1540 cm⁻¹.
    

Part 3: Experimental Protocol (Self-Validating)

For fluorophenols, sample preparation is the largest source of error due to their hygroscopic nature and potential for sublimation.

Method Selection: ATR vs. Transmission (KBr)
  • Recommended: Diamond ATR (Attenuated Total Reflectance) .

  • Reasoning: Fluorophenols are often crystalline solids that can sublime under the heat of grinding for KBr pellets. ATR requires zero prep, preserving the crystalline lattice and H-bonding network.

Step-by-Step Workflow

Protocol Step1 1. Crystal Check (Microscopy) Step2 2. Background Scan (Air/Clean Crystal) Step1->Step2 Step3 3. Sample Loading (High Pressure Clamp) Step2->Step3 Step4 4. Acquisition (16 scans, 4cm⁻¹ res) Step3->Step4 Step5 5. Validation (CO₂/H₂O Check) Step4->Step5

Caption: Optimized ATR workflow for solid fluorophenol analysis.

  • Crystal Integrity Check: Ensure the sample is dry. Moisture will create a massive broad peak at 3400 cm⁻¹, masking the specific phenol-fluorine interaction.

  • Background Acquisition: Collect an air background immediately before the sample to subtract atmospheric CO₂ (2350 cm⁻¹) and water vapor.

  • Sample Loading: Place ~5 mg of solid on the Diamond ATR crystal. Apply high pressure using the anvil.

    • Critical Check: Watch the live preview. The peaks should grow as pressure increases. Stop when peak height stabilizes (ensures maximum contact).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving split peaks).

    • Scans: 16-32.

  • Post-Run Validation:

    • Check 2350 cm⁻¹: If a doublet exists, purge was insufficient (CO₂).

    • Check 3600-3000 cm⁻¹: If "noisy" or jagged, contact pressure was too low.

Part 4: Troubleshooting & Validation

Distinguishing C-F from C-N and C-O

The "Fingerprint Region" (1000–1300 cm⁻¹) is crowded in these molecules.

  • C-F Stretch: Typically the strongest band in the 1200–1250 cm⁻¹ region.

  • C-O (Phenolic): Usually 1180–1220 cm⁻¹.

  • Validation Trick: Compare the spectrum to a non-fluorinated nitrophenol. The new, intense band that appears at ~1250 cm⁻¹ is the C-F stretch.

The "Polymorph Trap"

Fluorophenols often exist in different crystalline polymorphs, which have different H-bonding networks.

  • Symptom: Your OH peak is split or shifted by 20-30 cm⁻¹ compared to literature.

  • Solution: Melt the sample on the ATR crystal (if melting point is low) and let it recrystallize in situ, or dissolve in CCl₄ (liquid cell) to observe the "free" molecule without lattice constraints.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Wiley.[2] Link

  • Sundaraganesan, N., et al. (2006).[4][5] FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Spectrochimica Acta Part A. Link(Note: Chloronitrophenols serve as the closest spectral proxy for fluoronitrophenols due to similar ortho-substitution effects).

  • Kovács, A., et al. (2012). Theoretical study of intramolecular hydrogen bonding in ortho-substituted phenols. Structural Chemistry. Link

  • NIST Chemistry WebBook. Infrared Spectra of Nitrophenols. National Institute of Standards and Technology. Link

Sources

Validation

A Senior Application Scientist's Guide to the LC-MS Fragmentation Analysis of 2-fluoro-6-methyl-4-nitrophenol

In the landscape of pharmaceutical development and environmental analysis, the precise structural elucidation of novel compounds and potential impurities is paramount. This guide provides an in-depth analysis of the liqu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and environmental analysis, the precise structural elucidation of novel compounds and potential impurities is paramount. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 2-fluoro-6-methyl-4-nitrophenol, a substituted nitrophenolic compound. Drawing upon established principles of mass spectrometry and experience with related molecular classes, we will predict its fragmentation behavior, outline a robust analytical workflow, and compare this methodology against other established techniques. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of LC-MS for the characterization of small aromatic molecules.

Predicted ESI-MS/MS Fragmentation Pathway of 2-fluoro-6-methyl-4-nitrophenol

Operating in negative ion mode, which is typically favorable for phenolic compounds, the parent ion [M-H]⁻ is expected at an m/z corresponding to its molecular weight minus a proton. The molecular formula for 2-fluoro-6-methyl-4-nitrophenol is C₇H₆FNO₃, with a calculated molecular weight of approximately 171.13 g/mol . Therefore, the deprotonated parent ion [M-H]⁻ would be observed at m/z 170.12 .

Collision-induced dissociation (CID) of this parent ion is likely to proceed through several key fragmentation routes:

  • Loss of the Nitro Group (•NO₂): A common fragmentation pathway for nitroaromatic compounds is the neutral loss of the nitro radical (•NO₂), which has a mass of 46 Da.[3][4] This would result in a fragment ion at m/z 124.12 .

  • Loss of Nitric Oxide (•NO): Another characteristic fragmentation is the loss of a nitric oxide radical (•NO), with a mass of 30 Da.[3] This would produce a fragment ion at m/z 140.12 .

  • Loss of a Methyl Radical (•CH₃): The methyl group can be lost as a radical (•CH₃), with a mass of 15 Da. This would lead to a fragment ion at m/z 155.12 .

  • Ortho Effect and Subsequent Losses: The presence of substituents ortho to the nitro group can influence fragmentation.[3][5] For instance, after an initial loss, further fragmentation such as the loss of carbon monoxide (CO) from the phenoxide ring is possible.[6]

The following Graphviz diagram illustrates the predicted primary fragmentation pathway.

fragmentation_pathway parent [M-H]⁻ m/z 170.12 frag1 [M-H-NO₂]⁻ m/z 124.12 parent->frag1 - •NO₂ (46 Da) frag2 [M-H-NO]⁻ m/z 140.12 parent->frag2 - •NO (30 Da) frag3 [M-H-CH₃]⁻ m/z 155.12 parent->frag3 - •CH₃ (15 Da)

Caption: Predicted ESI-MS/MS fragmentation of 2-fluoro-6-methyl-4-nitrophenol.

Comparative Analysis of Analytical Methodologies

While LC-MS/MS is a powerful tool for both identification and quantification, other techniques can also be employed for the analysis of nitrophenolic compounds. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

Technique Principle Advantages Limitations
LC-MS/MS Chromatographic separation followed by mass analysis of parent and fragment ions.High sensitivity and selectivity, provides structural information, suitable for complex matrices.[7][8][9]Higher equipment cost, potential for matrix effects.[8]
GC-MS Gas chromatographic separation followed by mass analysis.Excellent separation for volatile and thermally stable compounds, established libraries for identification.[10]Requires derivatization for non-volatile compounds like phenols, potential for thermal degradation.
HPLC-UV Chromatographic separation with detection based on UV absorbance.Robust, widely available, and cost-effective for quantification.[10]Lower sensitivity and selectivity compared to MS, does not provide structural confirmation.
Electrochemical Methods Measurement of the current resulting from the oxidation or reduction of the analyte.High sensitivity, low cost, and potential for miniaturization.[11]Susceptible to interference from other electroactive species in the sample.
Spectrophotometry Measurement of light absorption at a specific wavelength.Simple, rapid, and inexpensive for screening purposes.[10]Low selectivity, generally suitable for simple matrices or after extensive sample cleanup.

Detailed Experimental Protocol for LC-MS/MS Analysis

This protocol provides a starting point for the development of a robust LC-MS/MS method for the analysis of 2-fluoro-6-methyl-4-nitrophenol. Optimization will likely be necessary based on the specific instrumentation and sample matrix.

Materials and Reagents
  • 2-fluoro-6-methyl-4-nitrophenol standard

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (or ammonium formate, depending on optimization)

  • A suitable reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 2.7 µm)[12]

Chromatographic Conditions
Parameter Condition
Column Ascentis® Express C18 (2.1 x 100 mm, 2.7 µm)[12]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min, 40% B; 2-4 min, 40-100% B; 4-6 min, 100% B; 6-6.1 min, 100-40% B; 6.1-9 min, 40% B[12]
Flow Rate 0.3 mL/min[12]
Column Temperature 40 °C[12]
Injection Volume 3 µL[12]
Mass Spectrometry Conditions
Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.2 kV[13]
Drying Gas Temperature 250 °C[13]
Drying Gas Flow 11.0 L/min[13]
Nebulizer Pressure 35 psi[13]
MS Scan Mode Full Scan (for parent ion confirmation) and Product Ion Scan (for fragmentation analysis)
Collision Energy Ramped (e.g., 10-40 eV) to observe the full fragmentation pattern

The following diagram outlines the general workflow for this analysis.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Standard/Sample dissolve Dissolve in Mobile Phase sample->dissolve lc HPLC Separation dissolve->lc ms Mass Spectrometry (ESI Negative Mode) lc->ms msms Tandem MS (CID) ms->msms spectrum Acquire Mass Spectra msms->spectrum fragmentation Identify Parent and Fragment Ions spectrum->fragmentation pathway Elucidate Fragmentation Pathway fragmentation->pathway

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The structural elucidation of 2-fluoro-6-methyl-4-nitrophenol by LC-MS/MS is a prime example of leveraging foundational knowledge of mass spectrometry to analyze novel compounds. By understanding the characteristic fragmentation patterns of its constituent chemical moieties, a predictive fragmentation pathway can be established. This, combined with a systematic analytical approach, allows for the confident identification and characterization of such molecules. The high sensitivity and specificity of LC-MS/MS make it the preferred method for this type of analysis, though other techniques may be suitable for specific applications. The protocol and comparative data presented in this guide offer a solid foundation for researchers to develop and validate their own analytical methods for this and similar compounds.

References

  • Harvey, D. (2022). 20.1: Molecular Mass Spectra. Chemistry LibreTexts. [Link]

  • Kitanovski, Z., & Grgić, I. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A, 1268, 35-43. [Link]

  • van der Heeft, E., Bolck, Y. J., Beumer, T. A., & van der Wagt, P. P. (2018). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of the American Society for Mass Spectrometry, 29(10), 2058-2068. [Link]

  • Kitanovski, Z., & Grgić, I. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. ResearchGate. [Link]

  • Unknown.
  • Chen, Y. C., Chen, Y. L., & Hsieh, Y. T. (2025). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Molecules, 30(7), 1543. [Link]

  • Bowie, J. H., & Kallury, R. K. M. R. (1974). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 9(10), 1046-1053. [Link]

  • Schmidt, T. C., & Haderlein, S. B. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(1), 99-108. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Unknown.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 27-33. [Link]

  • All about chemistry. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

  • Abu-Rabeah, K., & Schroeder, H. F. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4379-4389. [Link]

  • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • Cabral, E. C., & de Souza, G. E. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(13), 10565-10582. [Link]

  • National Center for Biotechnology Information. 2-Fluoro-6-nitrophenol. PubChem. [Link]

  • Kersten, C., & Northen, T. R. (2015). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In Mass Spectrometry of Small Molecules. IntechOpen. [Link]

  • SIELC Technologies. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. [Link]

  • Kumar, A., Kumar, A., Sharma, G., & Kumar, A. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 820-825. [Link]

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Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of Substituted Nitrophenols: Elucidating the Spectrum of 2-Fluoro-6-Methyl-4-Nitrophenol

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of substituted nitrophenols, with a specific focus on predicting and understanding the spectral properties of 2-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of substituted nitrophenols, with a specific focus on predicting and understanding the spectral properties of 2-fluoro-6-methyl-4-nitrophenol. For researchers, scientists, and professionals in drug development, understanding the electronic transitions within these molecules is crucial for characterization, quantification, and predicting photochemical behavior. This document synthesizes experimental data from analogous compounds, explains the underlying principles of substituent effects, and provides a robust experimental protocol for independent verification.

The Significance of UV-Vis Spectroscopy for Substituted Phenols

UV-Vis spectroscopy is a powerful and accessible analytical technique that provides valuable information about the electronic structure of conjugated systems. For aromatic compounds like nitrophenols, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). The wavelength of maximum absorption (λmax) is sensitive to the molecular architecture, particularly the nature and position of substituents on the aromatic ring, as well as the surrounding solvent environment. These spectral shifts, known as solvatochromism, offer insights into solute-solvent interactions.[1][2]

Comparative Analysis of UV-Vis Absorption Maxima

CompoundSolvent/Conditionsλmax (nm)Observations
4-Nitrophenol Aqueous317Neutral form, n → π* and π → π* transitions.[3][4]
Alkaline (aq)400Formation of the 4-nitrophenolate ion, causing a red shift.[3][4][5]
2-Propanol (acidified)~320Similar to aqueous neutral form.[6][7]
2-Nitrophenol Cyclohexane271.6, ~350Multiple bands observed.[8]
Gas Phase (473 K)260, 335High temperature gas-phase spectrum.[9]
2-Fluoro-4-nitrophenol Synthesis Info-Synthesis from 2-fluorophenol is documented, but UV-Vis data is not explicitly stated.[10][11]
4-Amino-2-nitrophenol Acidic Mobile Phase212, 264, 342Multiple absorption maxima are present.[12]
2-Amino-4-nitrophenol Acidic Mobile Phase224, 262, 308Isomer with different substitution pattern shows distinct maxima.[13]

Discussion of Substituent Effects:

The UV-Vis spectrum of a substituted phenol is primarily determined by the electronic transitions within the benzene ring, which are influenced by the attached functional groups.

  • Hydroxyl (-OH) and Nitro (-NO2) Groups: In 4-nitrophenol, the hydroxyl group is an electron-donating group (activating) and the nitro group is a strong electron-withdrawing group (deactivating). This "push-pull" electronic configuration across the aromatic ring leads to an intramolecular charge transfer (ICT) band, which is responsible for the absorption at longer wavelengths. Upon deprotonation in an alkaline medium to form the phenolate ion, the electron-donating ability of the oxygen is significantly enhanced, resulting in a pronounced bathochromic (red) shift of the λmax to around 400 nm.[3][4]

  • Fluoro (-F) Substituent: Fluorine is an interesting case as it is highly electronegative (electron-withdrawing inductive effect, -I) but also possesses lone pairs that can be donated to the ring (electron-donating resonance effect, +M). In the case of 2-fluoro-6-methyl-4-nitrophenol, the inductive effect of fluorine is expected to have a more dominant influence on the electronic transitions.

  • Methyl (-CH3) Substituent: The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. Its presence is expected to cause a small bathochromic shift.

Predicted Absorption Maxima for 2-Fluoro-6-Methyl-4-Nitrophenol:

Based on the analysis of its structural analogs, we can predict the following for 2-fluoro-6-methyl-4-nitrophenol:

  • In a neutral, non-polar solvent: The λmax is expected to be slightly shifted from that of 4-nitrophenol (317 nm). The electron-withdrawing fluorine atom may cause a slight hypsochromic (blue) shift, while the electron-donating methyl group would induce a small bathochromic (red) shift. The net effect will be a composite of these opposing influences.

  • In an alkaline solution: Similar to 4-nitrophenol, the formation of the phenolate ion will cause a significant bathochromic shift. The λmax is anticipated to be in the region of 400 nm, potentially modulated slightly by the additional substituents.

The following diagram illustrates the structural relationships between 2-fluoro-6-methyl-4-nitrophenol and its comparator molecules.

G 4-Nitrophenol 4-Nitrophenol 2-Fluoro-4-nitrophenol 2-Fluoro-4-nitrophenol 4-Nitrophenol->2-Fluoro-4-nitrophenol + F 2-Methyl-4-nitrophenol 2-Methyl-4-nitrophenol 4-Nitrophenol->2-Methyl-4-nitrophenol + CH3 2-Fluoro-6-methyl-4-nitrophenol 2-Fluoro-6-methyl-4-nitrophenol 2-Fluoro-4-nitrophenol->2-Fluoro-6-methyl-4-nitrophenol + CH3 2-Methyl-4-nitrophenol->2-Fluoro-6-methyl-4-nitrophenol + F

Caption: Structural relationship of comparator molecules.

Experimental Protocol for UV-Vis Analysis

This section provides a detailed methodology for determining the UV-Vis absorption spectrum of a substituted nitrophenol. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Instrumentation:

  • 2-Fluoro-6-methyl-4-nitrophenol (or analog)

  • Spectrophotometric grade solvents (e.g., ethanol, cyclohexane, deionized water)

  • 0.1 M Sodium hydroxide solution

  • 0.1 M Hydrochloric acid solution

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the nitrophenol compound and dissolve it in a known volume of the chosen primary solvent (e.g., ethanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU. This ensures the measurement is within the linear range of the Beer-Lambert Law.

  • Acquisition of Neutral Spectrum:

    • Fill one cuvette with the pure solvent to be used as a blank.

    • Fill a second cuvette with the working solution.

    • Place the blank and sample cuvettes in the spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

    • Identify the wavelength of maximum absorbance (λmax).

  • Acquisition of Phenolate Spectrum:

    • To the working solution, add a small amount of 0.1 M NaOH to ensure the solution is alkaline (pH > 10). This will deprotonate the phenolic hydroxyl group.

    • Use a blank containing the solvent with the same concentration of NaOH.

    • Record the absorption spectrum and identify the new λmax for the phenolate ion.

  • Data Analysis and Interpretation: Compare the obtained λmax values with those of known compounds. Analyze the shifts in the context of substituent effects and solvent polarity.

The following diagram outlines the experimental workflow.

G cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution B Prepare Working Solution A->B C Acquire Neutral Spectrum B->C D Acquire Phenolate Spectrum B->D E Data Analysis C->E D->E

Caption: Experimental workflow for UV-Vis analysis.

Conclusion

This guide provides a framework for understanding and predicting the UV-Vis absorption maxima of 2-fluoro-6-methyl-4-nitrophenol by leveraging comparative data from analogous compounds. The electronic interplay of the fluoro, methyl, nitro, and hydroxyl substituents on the aromatic ring dictates the spectral properties. The provided experimental protocol offers a reliable method for the empirical determination of these characteristics, enabling researchers to validate the predictive analysis and further contribute to the spectral library of these important chemical entities.

References

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